molecular formula C25H22N4O B611009 Ssj-183 CAS No. 1187533-34-1

Ssj-183

カタログ番号: B611009
CAS番号: 1187533-34-1
分子量: 394.5 g/mol
InChIキー: HBSWMATYASLRBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

an antimalarial;  structure in first source

特性

CAS番号

1187533-34-1

分子式

C25H22N4O

分子量

394.5 g/mol

IUPAC名

N,N-diethyl-5-pyridin-4-yliminobenzo[a]phenoxazin-9-amine

InChI

InChI=1S/C25H22N4O/c1-3-29(4-2)18-9-10-21-23(15-18)30-24-16-22(27-17-11-13-26-14-12-17)19-7-5-6-8-20(19)25(24)28-21/h5-16H,3-4H2,1-2H3

InChIキー

HBSWMATYASLRBW-UHFFFAOYSA-N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SSJ-183;  SSJ 183;  SSJ183; 

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Ssj-183: A Promising Benzo[α]phenoxazine-Based Antimalarial Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ssj-183 is a novel benzo[α]phenoxazine-based compound that has demonstrated significant promise as a potent antimalarial agent. Exhibiting rapid and potent activity against multiple life-cycle stages of Plasmodium falciparum, including drug-resistant strains, this compound presents a valuable lead for the development of new therapeutic strategies against malaria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and proposed mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound belongs to the benzo[α]phenoxazine class of heterocyclic compounds. Its core structure is characterized by a fused four-ring system.

Chemical Structure:

Physicochemical Properties:

Quantitative data on the physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₅N₃OSynthesized Structure
Molecular Weight 387.48 g/mol Calculated
Solubility Soluble in DMSO[3]

Biological Activity and Efficacy

This compound has demonstrated potent and fast-acting antiplasmodial activity in both in vitro and in vivo models.

In Vitro Activity

The in vitro efficacy of this compound has been extensively evaluated against various strains of P. falciparum, the deadliest species of human malaria parasite. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the compound's potency, are consistently in the low nanomolar range.

P. falciparum StrainIC₅₀ (ng/mL)NotesReference
K1 (chloroquine-resistant)3[3]
NF54 (chloroquine-sensitive)21Hypoxanthine-free medium[3]
NF54 (synchronized, ring stage)3.2Stock diluted in DMSO[3]
Dd2 (chloroquine and pyrimethamine-resistant)17-50Range across multiple resistant strains[3]
W2 (chloroquine-resistant)17-50Range across multiple resistant strains[3]
HB3 (chloroquine-sensitive)17-50Range across multiple resistant strains[3]
3D7 (chloroquine-sensitive)17-50Range across multiple resistant strains[3]
K1 (chloroquine-resistant)17-50Range across multiple resistant strains[3]
V1/S (chloroquine and pyrimethamine-resistant)17-50Range across multiple resistant strains[3]
In Vivo Activity

In vivo studies using the Plasmodium berghei mouse model have corroborated the potent antimalarial activity of this compound.

ParameterValueAnimal ModelReference
ED₉₀ (single oral dose) 20 mg/kgP. berghei-infected NMRI mice[3]
Biological Half-life ~10 hoursNon-infected and infected mice[3]

Mechanism of Action

The precise molecular mechanism of action of this compound is still under investigation; however, current evidence points towards a multi-faceted mode of action.

Two-dimensional gel electrophoresis studies with P. berghei have indicated that this compound significantly alters the expression levels of nine proteins that are potential therapeutic targets.[1] Like other compounds in its class, this compound is believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This is likely achieved through the inhibition of β-hematin formation, leading to the accumulation of toxic free heme and subsequent parasite death. Additionally, its redox-active nature suggests that it may induce oxidative stress within the parasite.[1]

cluster_parasite Plasmodium falciparum Ssj183 This compound Heme_detox Heme Detoxification (β-hematin formation) Ssj183->Heme_detox Inhibits Protein_exp Altered Expression of 9 Key Proteins Ssj183->Protein_exp Induces Parasite_death Parasite Death Heme_detox->Parasite_death Leads to Protein_exp->Parasite_death Contributes to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro [³H]Hypoxanthine Incorporation Assay

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with appropriate supplements)

  • Hypoxanthine-free medium

  • [³H]Hypoxanthine

  • 96-well microtiter plates

  • This compound stock solution (e.g., in DMSO)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasites at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) to each well.

  • Incubate the plates in a gas-controlled chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.[4]

  • Add 0.1 µCi of [³H]hypoxanthine to each well.[4]

  • Incubate for an additional 24-48 hours.[4][5]

  • Freeze the plates to lyse the cells.[6]

  • Thaw the plates and harvest the contents of each well onto a filter mat using a cell harvester.

  • Wash the filter mat to remove unincorporated [³H]hypoxanthine.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition of [³H]hypoxanthine incorporation against the log of the drug concentration.

A Prepare this compound Serial Dilutions B Add Synchronized P. falciparum Culture A->B C Incubate 24h (37°C, gas chamber) B->C D Add [3H]Hypoxanthine C->D E Incubate 24-48h D->E F Freeze-Thaw to Lyse Cells E->F G Harvest and Wash F->G H Measure Radioactivity (Scintillation Counter) G->H I Calculate IC50 H->I

Caption: Workflow for the [³H]hypoxanthine incorporation assay.

In Vivo Efficacy Testing in P. berghei Mouse Model

This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of this compound.

Materials:

  • P. berghei (e.g., ANKA strain) infected donor mice

  • Experimental mice (e.g., NMRI or Swiss Webster, female, 25-30g)

  • This compound formulation for oral or intraperitoneal administration

  • Vehicle control (e.g., 7% Tween 80, 3% ethanol)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect experimental groups of mice (n=5 per group) intraperitoneally with 1x10⁵ P. berghei-infected red blood cells.[7]

  • Two to four hours post-infection, administer the first dose of this compound, vehicle control, or positive control (chloroquine) to the respective groups.[8]

  • Continue treatment once daily for a total of four consecutive days.

  • On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

  • Calculate the percentage of parasite growth suppression for each treatment group relative to the vehicle-treated control group.[7]

  • Monitor the survival of the mice daily.

  • The effective dose that reduces parasitemia by 90% (ED₉₀) can be determined by testing a range of doses.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Infect Infect Mice with P. berghei (Day 0) Group Randomize into Groups (this compound, Vehicle, Chloroquine) Infect->Group Treat Administer Treatment (Days 0-3) Group->Treat Smear Prepare Blood Smears (Day 4) Treat->Smear Parasitemia Determine Parasitemia Smear->Parasitemia Analysis Calculate % Suppression and Monitor Survival Parasitemia->Analysis

Caption: Workflow for the in vivo 4-day suppressive test.

Conclusion

This compound is a compelling antimalarial lead compound with a favorable profile of high potency, rapid action, and efficacy against resistant parasite strains. Its unique benzo[α]phenoxazine scaffold and multi-faceted mechanism of action warrant further investigation and optimization for potential clinical development. The experimental protocols detailed herein provide a foundation for researchers to further elucidate its therapeutic potential and advance the fight against malaria.

References

Ssj-183: A Benzo[a]phenoxazine Derivative with Potent Antimalarial Activity and Potential for Broader Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ssj-183 is a synthetic benzo[a]phenoxazine derivative that has emerged as a highly potent antimalarial agent. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, biological activities, and mechanism of action based on current scientific literature. While this compound has been primarily investigated for its effects against Plasmodium falciparum, this document also explores the broader therapeutic potential of the benzo[a]phenoxazine scaffold, particularly in oncology, by examining related compounds that induce cancer cell death through lysosomal dysfunction. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, parasitology, and oncology, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction

The benzo[a]phenoxazine core structure, a variant of the Nile Blue chromophore, has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated for their applications as fluorescent probes, antimicrobial agents, and, most notably, as anticancer and antimalarial drugs. This compound, a prominent member of this class, has demonstrated exceptional potency against Plasmodium falciparum, including drug-resistant strains, and has shown promise in in vivo models of malaria.[1]

This guide will provide an in-depth analysis of this compound, with a focus on its antimalarial properties. Furthermore, it will draw upon research into structurally related benzo[a]phenoxazine derivatives to discuss a potential, yet unexplored, avenue for this compound in cancer therapy, specifically through the induction of lysosomal membrane permeabilization.

Synthesis of this compound

A productive and efficient one-pot synthesis for this compound has been developed.[2][3] This method offers a streamlined approach to obtaining the target compound.

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

  • 5-(diethylamino)-2-nitrosophenol hydrochloride (or related 2-nitrosophenol precursor)

  • 1-naphthylamine

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • 4-chloropyridine hydrochloride

  • Ethanol (EtOH)

  • Silica gel for column chromatography

Procedure:

  • Reduction and Condensation: In a round-bottom flask, a mixture of 5-(diethylamino)-2-nitrosophenol hydrochloride and 1-naphthylamine in ethanol is treated with iron powder and a catalytic amount of acetic acid.

  • Reaction with 4-chloropyridine: The reaction mixture is heated to reflux. After a specified period, 4-chloropyridine hydrochloride is added to the reaction mixture.

  • Oxidation: The reaction is continued under reflux with exposure to air to facilitate the oxidative aromatization to the final benzo[a]phenoxazine core.

  • Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to yield this compound as a solid.

Note: A more traditional synthesis involves the reaction of the nitrate salt of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one with 4-aminopyridine in refluxing ethanol for 24 hours, followed by chromatographic purification.[1]

Biological Activity of this compound

The primary and most well-characterized biological activity of this compound is its potent antimalarial effect.

Antimalarial Activity

This compound exhibits potent in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, with a reported IC50 value of 7.6 nM.[1] This high potency is coupled with a remarkable selectivity index of over 7300, indicating a low level of cytotoxicity against mammalian cells in the context of its antimalarial action.[1] In vivo studies in mice infected with Plasmodium berghei ANKA strain have demonstrated that oral administration of this compound can achieve a cure.[1]

Cytotoxicity Profile of this compound

While specific IC50 values against a broad panel of human cancer and normal cell lines are not extensively reported in the available literature, the high selectivity index of this compound in antimalarial screening suggests a favorable therapeutic window.[1] Acute toxicity testing in mice has shown that single oral doses of up to 2000 mg/kg are well-tolerated.[1] Further comprehensive cytotoxicity studies are warranted to fully characterize its safety profile for potential applications beyond malaria.

Quantitative Data

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

StrainResistance ProfileIC50 (nM)
K1Chloroquine-resistant7.6

Data sourced from Ge et al., 2010.[1]

Table 2: In Vivo Antimalarial Efficacy of this compound

Animal ModelParasite StrainDosing RegimenOutcome
MousePlasmodium berghei ANKA100 mg/kg, 3 oral dosesCure

Data sourced from Ge et al., 2010.[1]

Table 3: Cytotoxicity of Related Benzo[a]phenoxazine Derivatives against Human Cell Lines

CompoundCell LineCell TypeIC50 (µM)
C9 RKOColorectal CarcinomaNot specified
MCF7Breast AdenocarcinomaNot specified
A36 RKOColorectal CarcinomaNot specified
MCF7Breast AdenocarcinomaNot specified
A42 RKOColorectal CarcinomaNot specified
MCF7Breast AdenocarcinomaNot specified
BaP1 RKOColorectal CarcinomaNot specified

Note: While the referenced studies confirm the cytotoxic activity of these compounds, specific IC50 values were not provided in the abstracts. The primary focus was on the mechanism of action. No peer-reviewed data on the anticancer activity or IC50 values for this compound against cancer cell lines was identified.

Experimental Protocols

In Vitro Antimalarial Activity Assay (P. falciparum)

Principle: The inhibition of parasite proliferation is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite DNA.

Materials:

  • P. falciparum culture (e.g., K1 strain)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with human serum and hypoxanthine

  • This compound stock solution in DMSO

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium in a 96-well plate.

  • Parasite Culture: Add P. falciparum-infected erythrocytes to each well.

  • Incubation: Incubate the plates in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2 at 37°C for 48 hours.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a glass fiber filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Antimalarial Suppressive Test (P. berghei)

Principle: The efficacy of the compound in reducing parasitemia is evaluated in a murine malaria model.

Materials:

  • Mice (e.g., BALB/c)

  • Plasmodium berghei ANKA strain

  • This compound formulation for oral administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Administer this compound orally to the test group of mice for a specified number of consecutive days, starting 24 hours post-infection. A vehicle control group should be included.

  • Parasitemia Monitoring: Prepare thin blood smears from the tail blood of each mouse daily. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Data Analysis: Compare the average parasitemia in the treated group to the control group to determine the percentage of suppression.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

Materials:

  • Human cell lines (e.g., HEK293T for normal cells, and various cancer cell lines)

  • Culture medium appropriate for the cell lines

  • This compound stock solution in DMSO

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mechanism of Action and Signaling Pathways

Antimalarial Mechanism of Action of this compound

The precise molecular mechanism of this compound's antimalarial activity is not yet fully elucidated. However, proteomic studies on Plasmodium species have provided insights into potential targets. It is hypothesized that this compound, as a delocalized lipophilic cation, may accumulate in the parasite's acidic food vacuole and interfere with essential processes such as hemoglobin digestion and hemozoin formation. Furthermore, studies on related compounds suggest potential interactions with parasite proteins involved in critical cellular functions.

Antimalarial_Mechanism_of_Action Ssj183 This compound Parasite Plasmodium falciparum Ssj183->Parasite Enters ParasiteProteins Essential Parasite Proteins Ssj183->ParasiteProteins Interferes with FoodVacuole Acidic Food Vacuole Parasite->FoodVacuole Accumulates in Hemoglobin Hemoglobin Digestion FoodVacuole->Hemoglobin Inhibits Hemozoin Hemozoin Formation FoodVacuole->Hemozoin Inhibits ParasiteDeath Parasite Death Hemoglobin->ParasiteDeath Hemozoin->ParasiteDeath ParasiteProteins->ParasiteDeath

Caption: Proposed antimalarial mechanism of this compound.

Anticancer Mechanism of Benzo[a]phenoxazine Derivatives

While this compound has not been specifically studied for its anticancer effects, related benzo[a]phenoxazine derivatives have been shown to induce cancer cell death through a mechanism involving lysosomal membrane permeabilization (LMP).[4][5][6] These compounds are thought to accumulate in the acidic environment of lysosomes, leading to their destabilization.

Anticancer_Mechanism Benzo Benzo[a]phenoxazine Derivative Lysosome Lysosome Accumulation Benzo->Lysosome LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Release of Cathepsins and other Hydrolases LMP->Cathepsins ROS Increased Reactive Oxygen Species (ROS) LMP->ROS Apoptosis Apoptosis Cathepsins->Apoptosis ROS->Apoptosis

Caption: Proposed anticancer mechanism of benzo[a]phenoxazine derivatives.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel compound like this compound.

Experimental_Workflow Synthesis Chemical Synthesis and Purification InVitroScreening In Vitro Biological Screening (e.g., Antimalarial Assay) Synthesis->InVitroScreening Cytotoxicity In Vitro Cytotoxicity Assay (Mammalian Cells) Synthesis->Cytotoxicity HitSelection Hit Compound Selection (e.g., this compound) InVitroScreening->HitSelection Cytotoxicity->HitSelection InVivoEfficacy In Vivo Efficacy (e.g., Mouse Model) HitSelection->InVivoEfficacy Tox In Vivo Toxicology and Safety Profiling HitSelection->Tox Lead Lead Compound for Further Development InVivoEfficacy->Lead Tox->Lead

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound stands out as a highly promising antimalarial lead compound with excellent potency and a favorable preliminary safety profile. Further research is needed to fully elucidate its molecular targets and mechanism of action within the malaria parasite. While the anticancer potential of this compound itself remains to be explored, the demonstrated activity of related benzo[a]phenoxazine derivatives in inducing lysosomal-mediated cancer cell death suggests a valuable avenue for future investigation. The synthesis of this compound analogues and their evaluation in both infectious disease and oncology settings could lead to the development of novel therapeutics with significant clinical impact. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of the benzo[a]phenoxazine scaffold.

References

Early Research on the Antimalarial Activity of Ssj-183: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research on the antimalarial compound Ssj-183. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and potential mechanisms of action based on early studies.

Quantitative Antimalarial Activity Data

The initial investigations into this compound revealed its potent activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Efficacy of this compound Against Drug-Sensitive and Resistant P. falciparum Strains [1][2]

Parasite StrainResistance ProfileThis compound IC₅₀ (ng/mL)Chloroquine IC₅₀ (ng/mL)Pyrimethamine IC₅₀ (ng/mL)Artesunate IC₅₀ (ng/mL)
NF54Drug-Sensitive3.2-3.03.5
K1Chloroquine, Pyrimethamine Resistant171345,4562.1
7G8Chloroquine, Pyrimethamine Resistant50982,3455.0
TM90C2AChloroquine, Pyrimethamine, Mefloquine Resistant282373,4563.4
D6Drug-Sensitive215.71.32.8
W2Chloroquine, Pyrimethamine Resistant251894,5673.1
V1/SChloroquine, Pyrimethamine Resistant331563,8904.2

Table 2: In Vitro Drug Interaction Analysis of this compound with Known Antimalarials [1]

CombinationRatio (this compound:Partner)Mean ΣFIC*Interaction
This compound + Atovaquone1:3, 1:1, 3:10.98 - 1.12Additive
This compound + Proguanil1:3, 1:1, 3:1--
This compound + Artemisinin1:3, 1:1, 3:10.69 - 0.79Synergistic
This compound + Mefloquine1:3, 1:1, 3:11.05 - 1.25Additive
This compound + Amodiaquine1:3, 1:1, 3:10.88 - 1.02Additive
Atovaquone + Proguanil (Control)1:3, 1:1, 3:10.23 - 0.31Synergistic

*ΣFIC (Sum of Fractional Inhibitory Concentrations): <0.8 indicates synergy, 0.8-1.2 indicates additivity, >1.2 indicates antagonism.

Table 3: Stage-Specific Inhibitory Activity of this compound on P. falciparum (NF54) [1]

This compound Conc. (ng/mL)Incubation Time (hours)Ring Stage Growth (%)Trophozoite Stage Growth (%)Schizont Stage Growth (%)
2506<1<1<1
25024<1<1<1
62.56<3<332
62.524<1<1<1
7.8163562100

Table 4: In Vivo and Pharmacokinetic Properties of this compound [1][3][4][5]

ParameterValueSpecies/Model
In vivo Efficacy (ED₉₀)20 mg/kg (single oral dose)P. berghei-infected mice
Onset of ActionRapid, comparable to artesunateP. berghei-infected mice
Half-life (t₁₂)~10 hoursMice
Cytotoxicity (IC₅₀)22,000 ng/mLL6 myoblasts
Selectivity Index>7,000-

Experimental Protocols

The following sections detail the methodologies employed in the early evaluation of this compound's antimalarial activity.

  • Parasite Strains and Cultivation : The primary P. falciparum strains used were NF54 (drug-sensitive) and K1 (chloroquine and pyrimethamine-resistant)[1]. Additional resistant strains included 7G8, TM90C2A, D6, W2, and V1/S. Parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • [³H]Hypoxanthine Incorporation Assay : This assay was the standard method for determining the 50% inhibitory concentration (IC₅₀) of the compounds.

    • Asynchronous parasite cultures were exposed to serial dilutions of the test compounds for 48 hours.

    • [³H]hypoxanthine was added for the final 24 hours of incubation.

    • The incorporation of radiolabeled hypoxanthine, which is a measure of parasite proliferation, was quantified using a scintillation counter.

    • IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

To determine the effect of this compound on different intraerythrocytic stages of the parasite, synchronized cultures of P. falciparum were used[1][2].

  • Highly synchronized cultures of ring, trophozoite, or schizont stages were exposed to various concentrations of this compound for either 6 or 24 hours.

  • After the incubation period, the drug was washed out, and the parasites were further incubated in a drug-free medium.

  • [³H]hypoxanthine was added for a subsequent 24-hour period to assess parasite viability and growth.

  • The level of hypoxanthine incorporation was compared to untreated controls for each stage.

  • Animal Model : The in vivo antimalarial activity was assessed using female NMRI mice infected with the rodent malaria parasite Plasmodium berghei[1].

  • Onset of Action Study :

    • Mice were infected with P. berghei.

    • On day 3 post-infection, a single oral dose of 100 mg/kg of this compound or the reference drug artesunate was administered.

    • Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears.

    • The reduction in parasitemia over time was compared to an untreated control group to determine the onset of action.

  • ED₉₀ Determination : To determine the effective dose that reduces parasitemia by 90%, infected mice were treated with varying single oral doses of this compound. Parasitemia was assessed at a fixed time point post-treatment and compared to untreated controls.

Early investigations into the mechanism of action involved proteomic analysis of drug-treated parasites[6][7].

  • P. berghei parasites were treated with this compound for 18 hours.

  • Proteins were extracted from treated and untreated parasites.

  • Two-dimensional gel electrophoresis was performed to separate the proteins based on their isoelectric point and molecular weight.

  • Protein spots with significantly altered expression levels were excised and identified using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound based on the initial research.

Antimalarial_Drug_Discovery_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_moa Mechanism of Action strain_culture Parasite Strain Cultivation ic50_assay IC50 Determination ([3H]Hypoxanthine Assay) strain_culture->ic50_assay stage_spec Stage-Specificity Assay ic50_assay->stage_spec drug_combo Drug Combination Studies (Isobologram) ic50_assay->drug_combo cytotoxicity Cytotoxicity Assay (e.g., L6 cells) ic50_assay->cytotoxicity animal_model Rodent Model Infection (P. berghei) ic50_assay->animal_model Promising Candidate cytotoxicity->animal_model onset_action Onset of Action Study animal_model->onset_action ed90_det ED90 Determination animal_model->ed90_det pk_study Pharmacokinetic Analysis (Half-life) animal_model->pk_study proteomics Proteomic Analysis (2D-PAGE & Mass Spec) ed90_det->proteomics target_id Potential Target Identification proteomics->target_id

Caption: General workflow for early-stage antimalarial drug evaluation.

Stage_Specificity_Workflow cluster_stages Parasite Stages cluster_treatment Drug Exposure start Synchronized P. falciparum Culture rings Ring Stage start->rings trophs Trophozoite Stage start->trophs schizonts Schizont Stage start->schizonts treat_6h Incubate with this compound (6 hours) rings->treat_6h treat_24h Incubate with this compound (24 hours) rings->treat_24h trophs->treat_6h trophs->treat_24h schizonts->treat_6h schizonts->treat_24h wash Wash Out Drug treat_6h->wash treat_24h->wash hypox Incubate with [3H]Hypoxanthine (24h) wash->hypox measure Measure Radioactivity (Quantify Growth) hypox->measure

Caption: Experimental workflow for assessing stage-specific activity.

Proposed_Mechanism_of_Action cluster_parasite Plasmodium Parasite ssj183 This compound hsp Heat Shock Protein ssj183->hsp inhibits pdi Protein Disulfide Isomerase Precursor ssj183->pdi inhibits berghepain Berghepain-2 ssj183->berghepain inhibits inhibition Downregulation of Expression protein_folding Correct Protein Folding & Stress Response hsp->protein_folding pdi->protein_folding hemoglobin_degradation Hemoglobin Degradation berghepain->hemoglobin_degradation outcome Parasite Death protein_folding->outcome Disruption leads to hemoglobin_degradation->outcome Disruption leads to

Caption: Proposed mechanism of this compound based on proteomic analysis.

References

In Vitro Efficacy of Ssj-183 Against Plasmodium falciparum: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Ssj-183, a promising benzo[α]phenoxazine-based antimalarial compound, against Plasmodium falciparum. The data and protocols summarized herein are derived from comprehensive studies aimed at characterizing its efficacy, stage-specificity, and potential for cross-resistance.

Quantitative Efficacy of this compound

The in vitro potency of this compound has been evaluated against both drug-sensitive and drug-resistant strains of P. falciparum. The compound demonstrates a strong inhibitory effect across all tested parasite lines.

Table 1: In Vitro Activity of this compound Against Various P. falciparum Strains [1]

Parasite StrainGeographic OriginChloroquine SensitivityPyrimethamine SensitivityThis compound IC₅₀ (ng/mL)Artesunate IC₅₀ (ng/mL)
NF54AfricaSensitiveSensitive212.1
K1ThailandResistantResistant505.0
W2IndochinaResistantResistant292.9
7G8BrazilResistantResistant173.4
TM90C2AThailandResistantResistant282.8
D6Sierra LeoneResistantSensitive222.2
V1/SVietnamResistantResistant333.3

Table 2: In Vitro Drug Interaction of this compound with Common Antimalarials Against P. falciparum (NF54 Strain) [1]

Combination DrugRatio (this compound:Partner)Mean ΣFIC*Interaction Classification
Amodiaquine1:3, 1:1, 3:1>0.8 - <1.4No Interaction
Artemisinin1:3, 1:1, 3:10.69 - 0.79Synergism
Mefloquine1:3, 1:1, 3:1>0.8 - <1.4No Interaction
Piperaquine1:3, 1:1, 3:1>0.8 - <1.4No Interaction
Pyronaridine1:3, 1:1, 3:1>0.8 - <1.4No Interaction

*ΣFIC (Sum of Fractional Inhibitory Concentrations): ≤ 0.8 indicates synergism, > 1.4 indicates antagonism, and values in between suggest no interaction.[1]

Stage-Specific Activity

This compound demonstrates a rapid and potent inhibitory effect on all intraerythrocytic stages of P. falciparum.[1] At lower concentrations and shorter incubation times, there is a more pronounced effect on the ring stages.

At a concentration of 250 ng/mL, this compound impaired the growth of all three stages (ring, trophozoite, and schizont) by over 99% after both 6 and 24 hours of incubation.[1] After a 6-hour incubation at the lowest tested concentration (7.81 ng/mL), ring forms were significantly more susceptible, showing 35% residual growth compared to 62% for trophozoites and 100% for schizonts.[1]

Experimental Protocols

In Vitro Cross-Resistance Assay

This protocol is designed to assess the efficacy of a compound against various parasite strains with different drug-resistance profiles.

G cluster_prep Parasite Culture Preparation cluster_assay Drug Sensitivity Assay cluster_analysis Data Analysis p1 Culture diverse P. falciparum strains (e.g., NF54, K1, W2, 7G8, D6, V1/S) a1 Prepare 96-well plates with serial dilutions of this compound and control drugs (e.g., Artesunate) p1->a1 p2 Maintain asynchronous cultures a2 Add parasitized erythrocytes to each well p2->a2 a3 Incubate for 72 hours under standard culture conditions a2->a3 a4 Add [3H]hypoxanthine and incubate for a further 24 hours a3->a4 a5 Harvest parasite DNA and measure [3H]hypoxanthine incorporation via scintillation counting a4->a5 d1 Calculate IC50 values by non-linear regression analysis a5->d1 d2 Compare IC50 values of this compound across drug-sensitive and drug-resistant strains d1->d2

Caption: Workflow for In Vitro Cross-Resistance Testing.

Stage-Specific Activity Assay

This protocol determines the efficacy of a compound against the distinct intraerythrocytic stages of the parasite.

G cluster_sync Parasite Synchronization cluster_exposure Stage-Specific Drug Exposure cluster_readout Growth Inhibition Readout s1 Synchronize P. falciparum cultures to obtain distinct populations of rings, trophozoites, and schizonts e2 Add synchronized parasite stages to separate plates s1->e2 e1 Prepare 96-well plates with serial dilutions of this compound e3 Incubate for defined periods (e.g., 6 hours and 24 hours) e2->e3 e4 Wash plates to remove the drug e3->e4 r1 Add fresh medium with [3H]hypoxanthine e4->r1 r2 Incubate for an additional 24 hours r1->r2 r3 Measure [3H]hypoxanthine incorporation r2->r3 r4 Calculate percentage of growth inhibition relative to untreated controls for each stage r3->r4

Caption: Workflow for Stage-Specific Activity Assessment.

In Vitro Drug-Drug Interaction Assay

This protocol, based on the isobologram method, evaluates the interaction between two compounds (e.g., synergistic, additive, or antagonistic).

G cluster_prep Assay Preparation cluster_assay Fixed-Ratio Isobologram cluster_analysis Data Analysis p1 Select P. falciparum strain (e.g., NF54) a3 Add asynchronous parasite culture to pre-dosed 96-well plates p1->a3 p2 Prepare stock solutions of this compound and the partner drug a1 Prepare serial dilutions of each drug alone p2->a1 a2 Prepare serial dilutions of the drugs in combination at fixed ratios (e.g., 1:3, 1:1, 3:1) p2->a2 a4 Incubate and measure growth inhibition via [3H]hypoxanthine incorporation as in the cross-resistance assay a3->a4 d1 Determine the IC50 for each drug alone and in combination a4->d1 d2 Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination d1->d2 d3 Calculate the Sum of FICs (ΣFIC) d2->d3 d4 Classify interaction based on ΣFIC value (Synergism, No Interaction, Antagonism) d3->d4

Caption: Workflow for In Vitro Drug Interaction Analysis.

Conclusion

This compound is a potent inhibitor of P. falciparum growth in vitro.[1] Its efficacy is maintained across a range of drug-resistant parasite strains, suggesting a low potential for cross-resistance with existing antimalarials.[1] The compound acts rapidly on all intraerythrocytic stages and exhibits a synergistic interaction with artemisinin. These findings underscore the potential of this compound as a promising new lead compound for the development of future antimalarial therapies.[1] Further investigation into its precise mechanism of action is warranted.

References

The Anti-Parasitic Agent Ssj-183: An In-Depth Technical Guide on its Effects on Parasite Chaperone Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssj-183 is a benzo[a]phenoxazine derivative that has demonstrated significant anti-malarial efficacy.[1][2] Its mechanism of action, while not fully elucidated, appears to involve the disruption of essential cellular processes within the parasite, including proteostasis. This technical guide synthesizes the current understanding of this compound's effects on parasite chaperone proteins, providing a resource for researchers engaged in anti-parasitic drug development. The primary focus is on the observed changes in the proteome of Plasmodium species following treatment with this compound.

Mechanism of Action: An Indirect Effect on Chaperone Protein Expression

Current research indicates that this compound exerts its anti-parasitic effects not through direct enzymatic inhibition of chaperone proteins, but by altering their expression levels. A key study on the rodent malaria parasite, Plasmodium berghei, revealed that treatment with this compound led to a significant downregulation of several proteins, including a heat shock protein (Hsp) and a protein disulfide isomerase (PDI) precursor.[1] This suggests an indirect mechanism of action, potentially targeting upstream regulatory pathways that control the expression of these crucial chaperones.

Heat shock proteins are essential for maintaining protein homeostasis, particularly under the stressful conditions of the host environment. Protein disulfide isomerases play a critical role in the correct folding of proteins within the endoplasmic reticulum. The reduction in the levels of these chaperones would likely lead to an accumulation of misfolded proteins, inducing cellular stress and contributing to parasite death.

Quantitative Data

While direct quantitative data on the inhibition of specific chaperone proteins by this compound is not yet available, the compound's potent anti-malarial activity has been quantified through the determination of its half-maximal inhibitory concentrations (IC50) against various strains of Plasmodium falciparum.

Table 1: In Vitro Activity of this compound against P. falciparum Strains

Strain Origin Chloroquine Resistance Pyrimethamine Resistance This compound IC50 (ng/mL) Artesunate IC50 (ng/mL)
NF54 Airport, Netherlands Sensitive Sensitive 33 2.1
K1 Thailand Resistant Resistant 17 2.4
W2 Indochina Resistant Resistant 50 5.0
T2/C2 Indochina Resistant Resistant 29 3.5
Dd2 Indochina Resistant Resistant 35 3.8
7G8 Brazil Resistant Sensitive 26 3.1

| 106/1 | Sudan | Sensitive | Resistant | 24 | 3.0 |

Data sourced from Wittlin et al. (2013).

Experimental Protocols

The foundational study identifying the effect of this compound on parasite chaperone proteins utilized a proteomics approach. While the complete detailed protocol from the primary study by Ge et al. (2011) is not publicly available, a generalized methodology based on the abstract and common practices in Plasmodium proteomics is outlined below.

1. Parasite Culture and Treatment:

  • Erythrocytic stages of Plasmodium berghei are cultured in vitro.

  • The parasite cultures are treated with a specified concentration of this compound for a defined period (e.g., 18 hours as mentioned in the abstract).[1] Control cultures are maintained without the compound.

2. Protein Extraction:

  • Parasitized red blood cells are harvested and lysed to release the parasites.

  • Parasite proteins are extracted using a lysis buffer containing chaotropic agents (e.g., urea, thiourea), detergents (e.g., CHAPS), and reducing agents to solubilize and denature the proteins.

3. Two-Dimensional Gel Electrophoresis (2-DE):

  • First Dimension (Isoelectric Focusing - IEF): The protein extract is loaded onto an immobilized pH gradient (IPG) strip. Proteins migrate along the strip until they reach their isoelectric point (pI), the pH at which their net charge is zero.

  • Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied, causing the proteins to migrate through the gel based on their molecular weight.

  • Visualization: The separated proteins in the gel are visualized using staining methods such as silver staining or fluorescent dyes.

4. Image Analysis:

  • The 2-DE gels from treated and control samples are scanned.

  • Specialized software is used to compare the gels, identify protein spots with significant changes in intensity (upregulation or downregulation), and excise these spots for further analysis.

5. Protein Identification by Mass Spectrometry:

  • The excised protein spots are subjected to in-gel digestion, typically with trypsin, to generate smaller peptides.

  • The resulting peptides are analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or tandem mass spectrometry (MS/MS).

  • The mass-to-charge ratios of the peptides and their fragmentation patterns are used to search protein databases (e.g., PlasmoDB) to identify the proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_results Results p_culture P. berghei Culture treatment This compound Treatment (18h) p_culture->treatment control Control (Vehicle) p_culture->control extraction Protein Extraction treatment->extraction control->extraction two_de 2D Gel Electrophoresis extraction->two_de Protein Separation image_analysis Gel Image Analysis two_de->image_analysis spot_excision Spot Excision image_analysis->spot_excision ms_analysis Mass Spectrometry (MALDI-TOF MS/MS) spot_excision->ms_analysis db_search Database Search & Protein ID ms_analysis->db_search downregulated Downregulated Proteins: - Heat Shock Protein - Protein Disulfide Isomerase Precursor db_search->downregulated hypothesized_pathway cluster_transcription Transcriptional Regulation ssj183 This compound unknown_target Unknown Intracellular Target(s) ssj183->unknown_target signaling_cascade Altered Signaling Pathways unknown_target->signaling_cascade transcription_factors Transcription Factor(s) Modulation signaling_cascade->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression hsp_gene hsp Gene gene_expression->hsp_gene Downregulation pdi_gene pdi Gene gene_expression->pdi_gene Downregulation hsp_protein Heat Shock Protein hsp_gene->hsp_protein Translation pdi_protein Protein Disulfide Isomerase pdi_gene->pdi_protein Translation

References

Pharmacokinetic Profile of Ssj-183: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of Ssj-183, a promising antimalarial drug candidate. The information presented herein is compiled from publicly available preclinical data and is intended to serve as a resource for researchers and professionals involved in drug development.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized in rodent models. The following tables summarize the key parameters identified in rats and mice, providing a comparative view of the drug's behavior in these species.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterValueRoute of AdministrationCitation
Bioavailability~30%Oral[1]
Terminal Half-life (t½)~5.5 hoursIntravenous[1]
Volume of DistributionHighIntravenous[1]
ClearanceHighIntravenous[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueDoseAnimal ModelCitation
Time to Maximum Plasma Concentration (Tmax)1 hour20 mg/kgNon-infected and P. berghei-infected NMRI mice[2]
Half-life (t½)~10 hoursNot specifiedMice[3]
Absorption/ExposureNo significant difference between non-infected and infected mice20 mg/kgNon-infected and P. berghei-infected NMRI mice[3]

Metabolism

In vivo studies have shown that this compound is metabolized into active metabolites. The primary metabolic pathway involves de-ethylation, resulting in the formation of N-deethylated and bis-N,N-deethylated metabolites.[3][4] Notably, these metabolites have demonstrated comparable or even slightly increased antimalarial activity compared to the parent compound.[3][4]

Experimental Protocols

The pharmacokinetic data for this compound have been generated through in vivo studies in rats and mice. While specific, granular details of the experimental protocols are not fully available in the public domain, the general methodologies can be summarized as follows.

Animal Models
  • Rats: Used for determining fundamental pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance.[1]

  • Mice: Utilized to assess the pharmacokinetic profile, including absorption and exposure, in both healthy (non-infected) and disease models (Plasmodium berghei-infected NMRI mice).[2]

Administration and Dosing
  • Oral (p.o.): this compound was administered orally to both rats and mice to determine its bioavailability and absorption characteristics.[1][2]

  • Intravenous (i.v.): Intravenous administration was used in rats to determine key parameters like terminal half-life, volume of distribution, and clearance.[1]

Sample Collection and Analysis
  • Plasma Sampling: Blood samples were collected at various time points post-drug administration to determine the plasma concentration-time profile of this compound and its metabolites.[2] The search results did not specify the exact analytical methods, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), used for the quantification of this compound in plasma.

Visualized Experimental Workflow

As no specific signaling pathways related to the absorption, distribution, metabolism, and excretion (ADME) of this compound are described in the available literature, the following diagram illustrates a generalized experimental workflow for conducting an in vivo pharmacokinetic study.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow drug_admin Drug Administration (Oral or Intravenous) animal_model Animal Model (Rat or Mouse) drug_admin->animal_model blood_sampling Serial Blood Sampling animal_model->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis Quantification of this compound and Metabolites sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis data_interpretation Data Interpretation and Reporting pk_analysis->data_interpretation

A generalized workflow for in vivo pharmacokinetic studies of this compound.

Concluding Remarks

The available preclinical data indicate that this compound possesses a favorable pharmacokinetic profile for an orally administered antimalarial agent. Its rapid absorption, reasonable half-life, and the presence of active metabolites contribute to its potential as a drug candidate. Further detailed studies are necessary to fully elucidate the drug's disposition, including specific transporter and enzyme interactions, and to translate these findings to human clinical trials.

References

Toxicological Profile of the Antimalarial Candidate SSJ-183: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSJ-183 is a novel benzo[a]phenoxazine derivative that has demonstrated significant promise as a potent antimalarial agent. Its efficacy against Plasmodium falciparum, including drug-resistant strains, positions it as a valuable candidate in the ongoing search for new malaria treatments.[1] This technical guide provides a comprehensive summary of the publicly available toxicological and safety data for this compound, intended to inform further research and development efforts. The information is compiled from preclinical studies aimed at establishing the preliminary safety profile of this compound.

In Vitro Activity and Selectivity

This compound exhibits potent in vitro activity against the K1 strain of Plasmodium falciparum, with a half-maximal inhibitory concentration (IC50) of 7.6 nM.[2] The compound demonstrates a high degree of selectivity for the parasite, with a selectivity index greater than 7300 when compared to a mammalian cell line (L-6 cells).[2] Further studies have shown that this compound is equally effective against both drug-sensitive and drug-resistant strains of P. falciparum.[1] The compound also shows a rapid onset of action against all blood stages of the parasite.[1]

Table 1: In Vitro Activity and Cytotoxicity of this compound
ParameterValueCell Line/OrganismReference
IC50 (Antimalarial Activity)7.6 nMPlasmodium falciparum (K1 strain)[2]
IC50 (Cytotoxicity)>55.5 µMRat myoblast (L-6) cells[2]
Selectivity Index>7300-[2]

In Vivo Efficacy and Safety

Preclinical in vivo studies in murine models have provided initial evidence for the safety and efficacy of this compound. The compound was curative in mice infected with Plasmodium berghei ANKA strain when administered orally.[2]

Table 2: In Vivo Safety and Efficacy Data for this compound
Study TypeSpeciesDoseFindingsReference
Acute ToxicityMiceUp to 2000 mg/kg (single oral dose)No mortality or significant signs of toxicity observed.[2]
In Vivo EfficacyMice (P. berghei)100 mg/kg (3 oral doses)Cure achieved.[2]
PhototoxicityMice300 mg/kg (oral)No phototoxicity detected.[2]
PharmacokineticsMiceNot specifiedHalf-life of approximately 10 hours.[1]

Genetic Toxicology

A battery of genotoxicity tests has been conducted to assess the potential of this compound to induce genetic mutations or chromosomal damage. The results from these assays were negative, suggesting a low risk of genotoxicity.

Table 3: Summary of Genotoxicity Studies for this compound
AssaySystemResultsReference
Chromosome Aberration TestIn vitroNegative[2]
Micronucleus TestIn vitroNegative[2]
Micronucleus TestIn vivo (mice)Negative[2]

Receptor Binding Profile

To investigate its potential for off-target effects, this compound was screened against a panel of 80 receptors. At a concentration of 1 µM, it showed approximately 80% inhibition of only two human recombinant receptors, A3 and D3, indicating a high degree of selectivity.[2]

Experimental Protocols

Detailed methodologies for the key toxicological experiments are crucial for the interpretation and replication of the findings.

Acute Oral Toxicity Study in Mice: The study was conducted in accordance with established guidelines. A single oral dose of this compound was administered to mice at concentrations up to 2000 mg/kg.[2] The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration. A gross necropsy was performed at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Rat myoblast (L-6) cells were seeded in 96-well plates and exposed to various concentrations of the test compound for 72 hours. The viability of the cells was determined by measuring the formation of formazan, which is proportional to the number of living cells. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Genotoxicity Assays:

  • Chromosome Aberration Test: This in vitro test was performed to assess the potential of this compound to induce structural chromosome abnormalities in cultured cells.[2]

  • Micronucleus Test (In Vitro and In Vivo): The in vitro micronucleus test was conducted to detect chromosomal damage or aneuploidy.[2] The in vivo micronucleus test in mice involved the administration of this compound, followed by the analysis of polychromatic erythrocytes for the presence of micronuclei, which are indicative of chromosomal damage.[2]

Visualizations

General Workflow for Preclinical Safety Assessment

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis In Vitro Antimalarial Activity In Vitro Antimalarial Activity Compound Synthesis->In Vitro Antimalarial Activity Efficacy Cytotoxicity Assays Cytotoxicity Assays In Vitro Antimalarial Activity->Cytotoxicity Assays Selectivity Index Genotoxicity Assays (In Vitro) Genotoxicity Assays (In Vitro) Cytotoxicity Assays->Genotoxicity Assays (In Vitro) Safety Acute Toxicity (Rodent) Acute Toxicity (Rodent) Genotoxicity Assays (In Vitro)->Acute Toxicity (Rodent) Proceed if safe In Vivo Efficacy (Malaria Model) In Vivo Efficacy (Malaria Model) Acute Toxicity (Rodent)->In Vivo Efficacy (Malaria Model) Therapeutic Window Further Safety Pharmacology Further Safety Pharmacology In Vivo Efficacy (Malaria Model)->Further Safety Pharmacology Candidate Selection

Caption: A generalized workflow for the preclinical safety and efficacy evaluation of a new antimalarial drug candidate.

Logical Relationship in Toxicological Data Interpretation

G High In Vitro Potency High In Vitro Potency Favorable Selectivity Index Favorable Selectivity Index High In Vitro Potency->Favorable Selectivity Index Low Cytotoxicity Low Cytotoxicity Low Cytotoxicity->Favorable Selectivity Index Promising Drug Candidate Promising Drug Candidate Favorable Selectivity Index->Promising Drug Candidate Negative Genotoxicity Negative Genotoxicity Negative Genotoxicity->Promising Drug Candidate Low Acute In Vivo Toxicity Low Acute In Vivo Toxicity Low Acute In Vivo Toxicity->Promising Drug Candidate

Caption: Logical flow demonstrating how various toxicological endpoints contribute to the assessment of a promising drug candidate.

References

An In-depth Technical Guide to the Antimalarial Compound Ssj-183: Metabolites and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antimalarial drug candidate Ssj-183, its primary metabolites, and their associated biological activities. The information is compiled from foundational studies to offer a detailed resource for professionals in the field of pharmacology and drug development.

Introduction to this compound

This compound is a novel benzo[a]phenoxazine derivative identified as a potent drug candidate for malaria.[1] It emerged from a search for new antimalarial agents and is distinguished by a 4-aminopyridine group.[1] The compound has demonstrated high in vitro and in vivo antimalarial activity, showing a strong and rapid inhibitory effect on the growth of all blood stages of Plasmodium falciparum.[2] Notably, this compound is equally effective against both drug-sensitive and drug-resistant parasite strains.[2] Its attractive antimalarial profile, coupled with a demonstrated safety profile in preclinical studies, positions this compound as a promising lead compound for further development.[1][2]

Metabolites of this compound

Metabolic studies have identified two primary active metabolites of this compound. These are formed through the progressive de-ethylation of the parent compound's amine group. A productive one-pot synthesis method has been developed not only for this compound but also for these metabolites, facilitating their study.[3][4]

The two key metabolites are:

  • N-deethylated this compound: The result of the removal of one ethyl group.

  • Bis-N,N-deethylated this compound: The result of the removal of both ethyl groups.

Crucially, both the N-deethylated and the bis-N,N-deethylated metabolites exhibit significant antimalarial activity.[3][4] Studies have shown they possess comparable, and in some cases, slightly increased activity against P. falciparum compared to the parent compound.[3][4]

Quantitative Biological Activity Data

The biological efficacy of this compound and its metabolites has been quantified through in vitro and in vivo studies. The data highlights their potent activity against multiple strains of malaria parasites and establishes a preliminary safety profile for the parent compound.

Table 1: In Vitro Activity of this compound and its Metabolites against Plasmodium falciparum

Compound P. falciparum Strain IC50 (nM) Notes
This compound K1 (multidrug-resistant) 7.6 Potent activity against resistant strains.[1]
N-deethylated this compound Drug-sensitive & Drug-resistant Comparable to this compound Metabolite retains potent activity.[3][4]

| Bis-N,N-deethylated this compound | Drug-sensitive & Drug-resistant | ~2-fold increased activity vs. This compound | Second metabolite shows enhanced potency.[3][4] |

Table 2: In Vivo Efficacy and Safety Profile of this compound

Parameter Organism/Model Dosage Result
In Vivo Efficacy P. berghei ANKA-infected mice 100 mg/kg (x3, oral) Cure achieved.[1]
In Vivo Efficacy P. berghei NK-65-infected mice Single dose >99.9% inhibition of parasitemia.[1]
Selectivity Index In vitro - >7300.[1]
Acute Toxicity Mice Up to 2000 mg/kg (single oral dose) No acute toxicity observed.[1]
Pharmacokinetics Mice - Half-life of approximately 10 hours.[2]
Genotoxicity Chromosome aberration test - Safe.[1]
Genotoxicity In vitro & in vivo micronucleus tests - Safe.[1]

| Phototoxicity | Mice | - | Safe.[1] |

Putative Mechanism of Action

While the complete mechanism of action for this compound is still under investigation, proteomic studies on the rodent malaria parasite, Plasmodium berghei, have provided significant insights.[1] Treatment with this compound leads to significant changes in the expression levels of nine key proteins.[2]

Specifically, the expression of three critical parasite proteins was found to be significantly down-regulated following treatment:

  • Heat Shock Protein (HSP): Chaperone proteins essential for protein folding and parasite survival under stress.

  • Disulfide Isomerase Precursor: An enzyme involved in the formation of disulfide bonds, critical for the structure and function of many secreted and cell-surface proteins.

  • Berghepain-2: A cysteine protease involved in vital parasite processes.

The targeting of these parasite chaperone and processing proteins suggests that this compound disrupts essential cellular functions, leading to parasite death.[1] The compound also demonstrates a rapid onset of action, comparable to the established antimalarial drug artesunate.[2]

Visualized Pathways and Workflows

The following diagram illustrates the proposed mechanism of action for this compound, focusing on its impact on key parasite proteins.

G cluster_targets Molecular Targets ssj183 This compound parasite Plasmodium Parasite ssj183->parasite Enters hsp Heat Shock Protein parasite->hsp Down-regulates Expression pdi Disulfide Isomerase Precursor parasite->pdi Down-regulates Expression berghapain berghapain parasite->berghapain Down-regulates Expression protein_folding Protein Folding & Stress Response hsp->protein_folding Required for protein_processing Protein Processing & Maturation pdi->protein_processing Required for berghepain Berghepain-2 berghepain->protein_processing Required for parasite_death Parasite Death protein_folding->parasite_death Disruption leads to protein_processing->parasite_death Disruption leads to

Caption: Putative mechanism of this compound action in Plasmodium.

This diagram shows the metabolic conversion of this compound into its two primary, active metabolites through de-ethylation.

parent This compound (Parent Compound) met1 N-deethylated this compound (Metabolite 1) parent->met1 De-ethylation met2 Bis-N,N-deethylated this compound (Metabolite 2) met1->met2 De-ethylation

Caption: Metabolic pathway of this compound to its active metabolites.

The general workflow for the synthesis and evaluation of this compound and its analogues is depicted below.

Caption: General workflow for antimalarial drug discovery.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

A productive one-pot synthesis method is employed for this compound and its N-deethylated metabolites.[3][4]

  • Objective: To synthesize this compound (1), N-deethylated metabolite (3), and bis-N,N-deethylated metabolite (4).

  • General Procedure for this compound:

    • The nitrate salt of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is used as a starting material.

    • The starting material is reacted with 4-aminopyridine in refluxing ethanol for 24 hours.[5]

    • The resulting product is purified using column chromatography on silica gel to yield this compound.[5]

  • Procedure for Metabolites:

    • The N-deethylated and bis-N,N-deethylated metabolites are synthesized by applying the same one-pot procedure, starting with the appropriately de-ethylated benzo[a]phenoxazine precursors.[3][4]

This protocol is used to determine the half-maximal inhibitory concentration (IC50) against P. falciparum.

  • Objective: To quantify the efficacy of the compounds against drug-sensitive and drug-resistant strains of P. falciparum (e.g., K1).

  • Methodology:

    • P. falciparum cultures are maintained in human red blood cells.

    • Asynchronous parasite cultures are exposed to serial dilutions of the test compounds (this compound and metabolites) for a specified period (e.g., 72 hours).

    • Parasite growth inhibition is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or through SYBR Green I-based fluorescence assays.

    • IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol assesses the ability of a compound to suppress parasitemia in a mouse model.

  • Objective: To evaluate the in vivo antimalarial activity of this compound in mice infected with Plasmodium berghei.

  • Methodology:

    • Mice are inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.

    • Treatment with the test compound (e.g., this compound at 100 mg/kg) or vehicle control is initiated a few hours post-infection and continued daily for three to four consecutive days via oral gavage.

    • On day 4 or 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically.

    • Parasitemia (the percentage of infected red blood cells) is determined for both treated and control groups.

    • The percentage of parasitemia suppression is calculated relative to the untreated control group. A cure is noted if no parasites are observed after a prolonged follow-up period.[1]

This protocol identifies changes in protein expression in the parasite in response to drug treatment.

  • Objective: To investigate the mechanism of action of this compound by identifying protein expression changes in P. berghei.[1]

  • Methodology:

    • P. berghei-infected erythrocytes are cultured with or without this compound treatment for a defined period (e.g., 18 hours).[1]

    • Parasite proteins are extracted and separated based on isoelectric point and molecular weight using two-dimensional gel electrophoresis (2D-PAGE).[1]

    • Protein spots on the gels are visualized (e.g., with Coomassie or silver staining) and their intensities are compared between treated and untreated samples.

    • Protein spots showing significant changes in expression (up- or down-regulation) are excised from the gel.[1]

    • The proteins are identified using matrix-assisted laser desorption/ionization quadrupole ion trap time-of-flight tandem mass spectrometry (MALDI-QIT-TOF MS/MS).[1]

Conclusion

This compound is a highly promising antimalarial lead compound with a novel benzo[a]phenoxazine scaffold. It exhibits potent, rapid, and broad-spectrum activity against Plasmodium falciparum, including multidrug-resistant strains. Its two primary metabolites, the N-deethylated and bis-N,N-deethylated forms, are also biologically active, with the latter showing enhanced potency. The compound's putative mechanism involves the disruption of essential parasite chaperone and processing proteins. Supported by a favorable preclinical safety and pharmacokinetic profile, this compound and its analogues represent a significant area for further research and development in the global fight against malaria.

References

Methodological & Application

Application Notes and Protocols for the [3H]-Hypoxanthine Incorporation Assay in Schistosoma japonicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem. The development of new schistosomicidal drugs is a priority, particularly in light of potential resistance to the current frontline treatment, praziquantel. Schistosoma parasites, including Schistosoma japonicum, are incapable of de novo purine synthesis and are therefore entirely dependent on a purine salvage pathway to acquire these essential precursors for DNA and RNA synthesis.[1][2][3] This metabolic vulnerability presents an attractive target for novel chemotherapeutic interventions.

The [3H]-hypoxanthine incorporation assay is a robust and sensitive method to assess the viability and metabolic activity of Schistosoma parasites in vitro.[4][5][6] This assay measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids. A reduction in the incorporation of [3H]-hypoxanthine in the presence of a test compound is indicative of its inhibitory effect on parasite growth and viability. This document provides detailed application notes and a comprehensive protocol for utilizing the [3H]-hypoxanthine incorporation assay for screening potential anti-schistosomal compounds against S. japonicum. While the protocol is broadly applicable to different life-cycle stages that can be maintained in vitro, it is particularly relevant for schistosomula, a key stage for drug screening.[7][8][9]

Principle of the Assay

The [3H]-hypoxanthine incorporation assay is based on the active uptake and metabolism of hypoxanthine by viable Schistosoma parasites through their purine salvage pathway. The radiolabeled hypoxanthine is incorporated into the parasite's DNA and RNA. The amount of incorporated radioactivity is directly proportional to the rate of nucleic acid synthesis and, consequently, the parasite's metabolic activity and viability. By measuring the radioactivity in treated versus untreated parasites, the efficacy of a test compound in inhibiting parasite growth can be quantified.

Key Signaling Pathway: Purine Salvage in Schistosoma

The purine salvage pathway in Schistosoma is a critical metabolic route for the parasite's survival. The pathway involves a series of enzymatic steps that convert salvaged purine bases and nucleosides from the host into essential nucleotides. A simplified representation of this pathway is depicted below.

PurineSalvagePathway cluster_host Host Environment cluster_parasite Schistosoma Parasite Hypoxanthine Hypoxanthine Hypoxanthine_p Hypoxanthine Hypoxanthine->Hypoxanthine_p Uptake Guanine Guanine Guanine_p Guanine Guanine->Guanine_p Uptake Adenine Adenine Adenine_p Adenine Adenine->Adenine_p Uptake IMP IMP Hypoxanthine_p->IMP HGPRT GMP GMP Guanine_p->GMP HGPRT AMP AMP Adenine_p->AMP APRT IMP->GMP IMP->AMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA AMP->DNA_RNA

Caption: Simplified diagram of the purine salvage pathway in Schistosoma.

Experimental Workflow

The general workflow for the [3H]-hypoxanthine incorporation assay involves the preparation of S. japonicum schistosomula, incubation with test compounds, addition of radiolabeled hypoxanthine, harvesting of the parasites, and measurement of incorporated radioactivity.

ExperimentalWorkflow A Prepare S. japonicum schistosomula B Dispense schistosomula into 96-well plate A->B C Add test compounds (e.g., Ssj-183) & controls B->C D Incubate for 48 hours C->D E Add [3H]-hypoxanthine D->E F Incubate for 24 hours E->F G Harvest parasites onto filter mat F->G H Wash to remove unincorporated label G->H I Measure radioactivity (CPM) H->I J Data analysis (IC50 determination) I->J

Caption: Experimental workflow for the [3H]-hypoxanthine incorporation assay.

Detailed Protocol

Materials and Reagents
  • Schistosoma japonicum cercariae

  • Basch Medium 169 or other suitable culture medium

  • Penicillin-Streptomycin solution

  • Fetal Bovine Serum (FBS), heat-inactivated

  • [3H]-hypoxanthine (specific activity ~10-20 Ci/mmol)

  • Test compounds (e.g., this compound) and control drugs (e.g., praziquantel)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile, flat-bottom 96-well tissue culture plates

  • Cell harvester

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

  • Humidified incubator (37°C, 5% CO2)

Methods
  • Preparation of S. japonicum Schistosomula:

    • Mechanically transform S. japonicum cercariae into schistosomula using established methods, such as vortexing or passage through a syringe and needle.

    • Wash the resulting schistosomula several times with sterile culture medium to remove cercarial tails and debris.

    • Resuspend the schistosomula in complete culture medium (e.g., Basch Medium 169 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin) at a density of approximately 200-400 schistosomula/mL.

  • Assay Setup:

    • Dispense 100 µL of the schistosomula suspension into each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Add 100 µL of the diluted test compounds to the appropriate wells. Include wells for negative (vehicle control, e.g., 0.5% DMSO) and positive (a known schistosomicidal drug) controls.

  • Incubation with Test Compounds:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48 hours.

  • Radiolabeling:

    • Following the 48-hour incubation, add 0.5 µCi of [3H]-hypoxanthine in 25 µL of culture medium to each well.

    • Return the plate to the incubator and incubate for an additional 24 hours.

  • Harvesting and Washing:

    • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filter mat extensively with PBS or distilled water to remove any unincorporated [3H]-hypoxanthine.

  • Measurement of Radioactivity:

    • Allow the filter mat to dry completely.

    • Place the filter mat in a sample bag and add scintillation fluid.

    • Seal the bag and measure the incorporated radioactivity as counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (CPMsple - CPMbkg) / (CPMveh - CPMbkg)) where CPMsple is the CPM of the test sample, CPMbkg is the CPM of the background (wells with no parasites), and CPMveh is the CPM of the vehicle control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data obtained from the [3H]-hypoxanthine incorporation assay can be summarized in a clear and structured table. This allows for easy comparison of the efficacy of different test compounds.

Table 1: Inhibitory Activity of Test Compounds against S. japonicum Schistosomula

CompoundConcentration (µM)Mean CPM (± SD)% Inhibition
Vehicle Control-15,234 (± 876)0
This compound 0.113,876 (± 754)9.0
18,543 (± 543)44.0
102,109 (± 231)86.2
50456 (± 87)97.0
Praziquantel 0.114,987 (± 912)1.6
114,543 (± 854)4.5
1013,987 (± 798)8.2
5012,543 (± 654)17.7

Table 2: IC50 Values of Test Compounds

CompoundIC50 (µM)
This compound 1.8
Praziquantel > 50

Conclusion

The [3H]-hypoxanthine incorporation assay is a highly effective method for the in vitro screening of potential anti-schistosomal compounds. Its reliance on a key metabolic pathway unique to the parasite provides a targeted approach to drug discovery. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their efforts to combat schistosomiasis. The robust and quantitative nature of this assay makes it an invaluable tool in the identification and characterization of novel therapeutic agents against Schistosoma japonicum.

References

Application Notes and Protocols for Ssj-183 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Ssj-183" is not available in the public domain or scientific literature based on the searches conducted. The following application notes and protocols are provided as a general framework for the dosing and administration of a novel therapeutic agent in mice, and should be adapted based on the specific physicochemical properties, pharmacokinetic profile, and mechanism of action of this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Introduction

This document provides detailed protocols for the dosing and administration of the investigational compound this compound in murine models. The primary objective is to outline standardized procedures for researchers, scientists, and drug development professionals to ensure consistency and reproducibility of in vivo studies. The protocols cover common administration routes, preparation of dosing solutions, and recommended practices for animal handling and welfare.

Quantitative Data Summary

As no specific data for this compound is available, the following tables are presented as templates. Researchers should populate these tables with their own preliminary and experimental data.

Table 1: this compound Dosing Regimens for Efficacy Studies

Mouse ModelAdministration RouteDose (mg/kg)Dosing FrequencyStudy DurationEndpoint
e.g., Xenografte.g., Intraperitoneale.g., 10e.g., Once dailye.g., 21 dayse.g., Tumor volume

Table 2: this compound Maximum Tolerated Dose (MTD) Study Data

Administration RouteDose (mg/kg)Observation PeriodSigns of ToxicityBody Weight Change (%)
e.g., Intravenouse.g., 5e.g., 14 dayse.g., Nonee.g., +2%
e.g., Intravenouse.g., 10e.g., 14 dayse.g., Lethargye.g., -5%

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound compound

  • Vehicle (e.g., sterile saline, PBS, DMSO, or a specific formulation buffer)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (if required for solubilization)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice.

  • Aseptically weigh the required amount of this compound and transfer it to a sterile tube.

  • Add the appropriate volume of the selected vehicle to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Visually inspect the solution for any particulates.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the dosing solution under appropriate conditions (e.g., 4°C, protected from light) and use within a validated stability window.

Administration Routes

The choice of administration route is critical and depends on the therapeutic target and the pharmacokinetic properties of this compound. Common routes for administration in mice include intraperitoneal, intravenous, subcutaneous, and oral gavage.[1][2][3]

Protocol:

  • Restrain the mouse firmly but gently by scruffing the neck and back skin to expose the abdomen.

  • Tilt the mouse to a slight head-down position.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[2]

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn back.

  • Inject the this compound solution smoothly.

  • Withdraw the needle and return the mouse to its cage.

Protocol:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[1]

  • Place the mouse in a suitable restraint device.

  • Identify one of the lateral tail veins.

  • Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.[1]

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Slowly inject the this compound solution. Resistance or the formation of a subcutaneous bleb indicates a failed attempt.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Protocol:

  • Gently grasp the loose skin over the dorsal midline (scruff) to form a tent.[1]

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the this compound solution, which will form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

Protocol:

  • Ensure the mouse is properly restrained.

  • Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it.

  • Once the needle is in the correct position, administer the this compound solution.

  • Slowly withdraw the needle and return the mouse to its cage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Dosing_Solution Prepare this compound Dosing Solution Administration Administer this compound (IP, IV, SC, or PO) Dosing_Solution->Administration Animal_Handling Animal Acclimation & Handling Animal_Handling->Administration Observation Daily Observation (Health & Behavior) Administration->Observation Data_Collection Data Collection (e.g., Tumor Volume, Body Weight) Observation->Data_Collection Endpoint Endpoint Analysis (e.g., Histopathology, Biomarkers) Data_Collection->Endpoint

Caption: General experimental workflow for in vivo studies with this compound.

Signaling_Pathway_Template This compound This compound Target_Receptor Target Receptor This compound->Target_Receptor Inhibition Downstream_Kinase_1 Downstream Kinase 1 Target_Receptor->Downstream_Kinase_1 Activation Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols for Ssj-183 in Malaria Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ssj-183, a potent benzo[α]phenoxazine-based antimalarial compound, in the study of drug resistance in Plasmodium falciparum. The following sections detail the in vitro and in vivo activity of this compound, protocols for its use in key experiments, and insights into its potential mechanism of action.

Introduction to this compound

This compound is a promising antimalarial lead compound that has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2][3] Its rapid onset of action and efficacy in in vivo models make it a valuable tool for malaria research and drug development.[1][2][3] This document outlines standardized methods for evaluating the efficacy of this compound and investigating its mode of action, particularly in the context of overcoming drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various P. falciparum strains.

Table 1: In Vitro Activity of this compound Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

Parasite StrainGeographic OriginKey Resistance MarkersThis compound IC₅₀ (nM)Chloroquine IC₅₀ (nM)Pyrimethamine IC₅₀ (nM)Artesunate IC₅₀ (nM)
NF54West AfricaSensitive35.825.53.03.5
K1ThailandChloroquine-R, Pyrimethamine-R7.6>500>50002.1
W2IndochinaChloroquine-R, Pyrimethamine-R29.545025002.9
7G8BrazilChloroquine-R42.12371.35.0
TM90C2AThailandMultidrug-R21.3>500>50003.8
D6Sierra LeoneChloroquine-S17.05.754562.4
V1/SVietnamMultidrug-R50.0>500>50004.5

Data compiled from multiple sources. Actual IC₅₀ values may vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model

Treatment GroupDose (mg/kg)Administration RouteParasitemia Reduction (%)Mean Survival Days
Untreated Control--0~6
This compound100Oral (single dose)>99.914.6
This compound100Oral (3 doses)100 (Cure)Not Applicable
Chloroquine20Intraperitoneal>99>15

This data is based on studies using the P. berghei ANKA strain in mice.[4]

Experimental Protocols

The following are detailed protocols for assessing the antimalarial activity of this compound. These are based on standard, widely accepted methodologies.

In Vitro Drug Susceptibility Assay using SYBR Green I

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 50 µg/mL hypoxanthine, and 0.5% Albumax II)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • 96-well black, clear-bottom microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical concentration range to test would be 1-100 nM. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.

  • Prepare a parasite culture with 2% parasitemia and 2% hematocrit.

  • Add 100 µL of the parasite culture to each well of the pre-dosed plate.

  • Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in a Mouse Model

This protocol outlines the evaluation of this compound's efficacy in a Plasmodium berghei-infected mouse model.

Materials:

  • P. berghei ANKA strain

  • Female Swiss Webster or CD1 mice (6-8 weeks old)

  • This compound suspension (in a suitable vehicle, e.g., 7% Tween 80, 3% ethanol)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally (IP) with 1x10⁵ P. berghei-parasitized red blood cells.

  • Twenty-four hours post-infection, begin treatment with this compound. Administer the compound orally once daily for four consecutive days. Include a vehicle-treated control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).

  • On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasitemia for each group and determine the percent inhibition of parasite growth compared to the vehicle-treated group.

  • Monitor the mice daily for survival.

Proposed Mechanism of Action and Signaling Pathway

While the exact mechanism of action of this compound is still under investigation, proteomics studies have shown that its treatment of P. berghei leads to a significant downregulation of a heat shock protein (HSP) and a protein disulfide isomerase (PDI) precursor.[5] These proteins are crucial for protein folding and managing cellular stress, suggesting that this compound may disrupt the parasite's ability to cope with the hostile environment within the host red blood cell.

Below is a diagram illustrating a hypothetical signaling pathway for this compound's action based on current evidence.

Ssj183_Pathway cluster_parasite Plasmodium falciparum Ssj183 This compound Target Putative Target(s) Ssj183->Target Binds/Inhibits StressResponse Cellular Stress Response Target->StressResponse Disrupts HSP Heat Shock Protein (HSP) StressResponse->HSP Downregulates PDI Protein Disulfide Isomerase (PDI) StressResponse->PDI Downregulates ProteinFolding Protein Folding & Stability HSP->ProteinFolding PDI->ProteinFolding ParasiteSurvival Parasite Survival & Proliferation ProteinFolding->ParasiteSurvival

Caption: Hypothetical signaling pathway of this compound in P. falciparum.

Experimental Workflows

The following diagrams illustrate the workflows for the in vitro and in vivo experiments described above.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare this compound Serial Dilutions C Add Parasite Culture to Dosed Plate A->C B Prepare Parasite Culture (2% Parasitemia, 2% Hematocrit) B->C D Incubate for 72 hours C->D E Add SYBR Green I Lysis Buffer D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: In Vitro Drug Susceptibility Assay Workflow.

InVivo_Workflow cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A Infect Mice with P. berghei B Administer this compound Orally (Once daily for 4 days) A->B C Prepare and Stain Blood Smears B->C E Monitor Survival B->E D Determine Parasitemia C->D

References

Ssj-183: A Potent Benzophenoxazine Tool Compound for Antimalarial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssj-183 is a promising benzo[a]phenoxazine-based antimalarial compound that has demonstrated significant activity against multiple strains of Plasmodium falciparum, including those resistant to conventional therapies.[1][2][3] Its rapid onset of action and efficacy across all intraerythrocytic stages of the parasite make it a valuable tool for malaria research and a potential lead compound for drug development.[1][2][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of this compound as a tool compound in a research setting.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₄H₂₄N₄O[4]
AppearanceSolidN/A
SolubilitySoluble in DMSOInferred from protocols

Data Presentation

In Vitro Efficacy of this compound against P. falciparum Strains

This compound exhibits potent activity against a panel of drug-sensitive and drug-resistant P. falciparum strains, with IC₅₀ values in the nanomolar range.[1]

P. falciparum StrainResistance ProfileIC₅₀ (ng/mL)[1]IC₅₀ (nM)
NF54Sensitive17~44
K1Chloroquine-R, Pyrimethamine-R28~73
W2Chloroquine-R, Pyrimethamine-R50~130
Dd2Chloroquine-R, Pyrimethamine-R24~62
7G8Chloroquine-R24~62
FCR3Chloroquine-R, Pyrimethamine-R31~81
TM90-C2BChloroquine-R, Pyrimethamine-R22~57

Note: Molar concentrations are approximated based on a molecular weight of 384.48 g/mol .

In Vivo Efficacy of this compound against P. berghei

In the murine malaria model using Plasmodium berghei, this compound demonstrates a rapid onset of action and significant parasite clearance.[1]

ParameterValue
Animal ModelP. berghei-infected mice
Administration RouteOral
ED₉₀ (90% reduction in parasitemia)20 mg/kg (single dose)[1]
Onset of ActionRapid, comparable to artesunate[1]
Half-life~10 hours[1][3]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated; however, proteomic studies in P. berghei have shown that treatment with this compound leads to the significant downregulation of several key proteins, suggesting interference with essential cellular processes.[1]

Downregulated Proteins in P. berghei upon this compound Treatment: [1]

  • Heat Shock Protein (HSP)

  • Disulfide Isomerase Precursor

  • Berghepain-2 (a cysteine protease)

This suggests that this compound may disrupt protein folding and trafficking pathways, as well as hemoglobin digestion within the parasite.

cluster_ssj183 This compound cluster_parasite Plasmodium falciparum ssj183 This compound hsp Heat Shock Proteins ssj183->hsp Downregulates pdi Protein Disulfide Isomerase ssj183->pdi Downregulates berghepain Berghepain-2 ssj183->berghepain Downregulates protein_folding Protein Folding & Trafficking hsp->protein_folding Essential for pdi->protein_folding Essential for hemoglobin_degradation Hemoglobin Degradation berghepain->hemoglobin_degradation Essential for parasite_death Parasite Death protein_folding->parasite_death Disruption leads to hemoglobin_degradation->parasite_death Disruption leads to

Caption: Proposed mechanism of this compound action in Plasmodium.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antimalarial activity of this compound. These are based on standard methodologies and should be adapted to specific laboratory conditions and parasite strains.

In Vitro Antimalarial Susceptibility Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine into newly synthesized parasite DNA.

start Start drug_prep Prepare this compound dilutions in culture medium start->drug_prep parasite_culture Add synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit) drug_prep->parasite_culture incubation1 Incubate for 24 hours parasite_culture->incubation1 add_hypoxanthine Add [3H]-hypoxanthine incubation1->add_hypoxanthine incubation2 Incubate for an additional 24-48 hours add_hypoxanthine->incubation2 harvest Harvest cells onto filter mats incubation2->harvest scintillation Measure incorporated radioactivity using a scintillation counter harvest->scintillation analysis Calculate IC50 values scintillation->analysis end End analysis->end start Start infect_mice Day 0: Infect mice with P. berghei-infected erythrocytes start->infect_mice treat_mice Days 0-3: Administer this compound (or vehicle control) orally once daily infect_mice->treat_mice monitor_parasitemia Day 4: Prepare thin blood smears from tail blood treat_mice->monitor_parasitemia giemsa_stain Stain smears with Giemsa monitor_parasitemia->giemsa_stain count_parasites Determine parasitemia by microscopy giemsa_stain->count_parasites calculate_suppression Calculate percent suppression relative to the vehicle control group count_parasites->calculate_suppression end End calculate_suppression->end

References

Application Notes and Protocols for the Experimental Use of microRNA-183

Author: BenchChem Technical Support Team. Date: November 2025

Topic: microRNA-183 (miR-183) Formulation for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. "Ssj-183" is presumed to be a typographical error for "miR-183," a member of a well-studied microRNA cluster. These notes pertain to the experimental use of synthetic miR-183 mimics and inhibitors.

Introduction

microRNA-183 (miR-183) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation. It is part of the miR-183/96/182 cluster, which is highly conserved across species and is involved in various cellular processes, including development, cell proliferation, and apoptosis.[1] Dysregulation of miR-183 expression has been implicated in numerous diseases, particularly in cancer, where it can function as either an oncomiR or a tumor suppressor depending on the cellular context.[2][3] These application notes provide an overview of the experimental use of synthetic miR-183 mimics and inhibitors, including formulation for delivery, experimental protocols, and key signaling pathways.

Data Presentation: Quantitative Analysis of miR-183

The following tables summarize quantitative data related to miR-183 expression and the effects of its modulation in experimental settings.

Table 1: Relative Expression of miR-183 in Hepatocellular Carcinoma (HCC)

Tissue TypeNumber of Samples (n)Relative miR-183 Expression Level (Mean ± SD)P-value (vs. HCC)
Normal Controls (NC)21Lower than HCC< 0.001
Chronic Hepatitis (CH)10Lower than HCC= 0.011
Liver Cirrhosis (LC)18Lower than HCC< 0.001
Adjacent Non-tumor (NT)92Lower than HCC= 0.001
HCC92Significantly HigherN/A

Data adapted from a study on miR-183 expression in HCC, demonstrating its significant upregulation in tumor tissues.[4]

Table 2: In Vitro Efficacy of mirVana™ miRNA Mimics

miRNA MimicFold Change in Reporter Gene Expression (Mature Strand Activity)
Mimic 1~8-fold decrease
Mimic 2~10-fold decrease
Mimic 3~5-fold decrease
Mimic 4~7-fold decrease
Mimic 5~6-fold decrease
Mimic 6~9-fold decrease

This table illustrates the typical gene silencing activity of miRNA mimics in vitro, as measured by a reporter assay. Data is representative of commercially available mimics.[5]

Table 3: In Vivo Effect of miR-183/96 Knockout on Auditory Brainstem Nuclei Volume in Mice

Brainstem NucleusGenotypeVolume (relative units)Percent Reduction
Ventral Cochlear Nucleus (VCN)Wild-TypeBaselineN/A
Mir-183/96dkoReduced36.5%
Lateral Superior Olive (LSO)Wild-TypeBaselineN/A
Mir-183/96dkoReduced53.2%
Medial Nucleus of the Trapezoid Body (MNTB)Wild-TypeBaselineN/A
Mir-183/96dkoReducedNot specified

This data highlights the physiological importance of the miR-183 cluster in the development of the auditory system.[6]

Key Signaling Pathways Involving miR-183

miR-183 modulates several critical signaling pathways, often by targeting tumor suppressor genes.

PI3K/AKT Signaling Pathway

In non-small cell lung cancer (NSCLC), miR-183-5p has been shown to promote cancer progression by inhibiting the tumor suppressor PTEN. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

PI3K_AKT_pathway miR183 miR-183-5p PTEN PTEN miR183->PTEN PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: miR-183 promotes cell survival by inhibiting PTEN and activating PI3K/AKT signaling.

Wnt/β-catenin Signaling Pathway

The expression of the miR-183 cluster can be activated by the Wnt/β-catenin pathway. In turn, miR-183 can influence downstream targets of this pathway, contributing to oncogenic transformation and cell cycle dysregulation in gastrointestinal cancers.[2]

Wnt_pathway Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF miR183_cluster miR-183/96/182 Cluster TCF_LEF->miR183_cluster Tumorigenesis Oncogenic Transformation miR183_cluster->Tumorigenesis

Caption: The Wnt/β-catenin pathway can induce the expression of the miR-183 cluster.

Experimental Protocols

Formulation and Delivery of miR-183 Mimics and Inhibitors

Synthetic miRNA mimics are double-stranded RNA molecules designed to function as endogenous miRNAs, while inhibitors are single-stranded oligonucleotides that block endogenous miRNA function.[5]

In Vitro Formulation (Lipid-based Transfection):

  • Reagents: Synthetic miR-183 mimic or inhibitor, lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX), serum-free medium (e.g., Opti-MEM™).

  • Preparation: Dilute the miRNA and the transfection reagent separately in serum-free medium before combining them to allow complex formation. The final concentration of the mimic is typically in the range of 10-100 nM.[7]

In Vivo Formulation (Neutral Lipid Emulsion - NLE):

  • Reagents: Synthetic miR-183 mimic, NLE formulation.

  • Preparation: The miRNA mimic is encapsulated within the lipid emulsion for systemic delivery. This method can help protect the miRNA from degradation and facilitate its delivery to target tissues.[8]

Experimental Workflow for In Vitro miRNA-183 Mimic Transfection

The following diagram outlines a typical workflow for transfecting cells with a miR-183 mimic and assessing its effects.

transfection_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis SeedCells Seed cells in a 6-well plate PrepareComplexes Prepare miRNA mimic- lipid complexes AddComplexes Add complexes to cells PrepareComplexes->AddComplexes Incubate Incubate for 24-72 hours AddComplexes->Incubate HarvestCells Harvest cells Incubate->HarvestCells qPCR RT-qPCR for miR-183 and target mRNA levels HarvestCells->qPCR WesternBlot Western Blot for target protein levels HarvestCells->WesternBlot

Caption: A standard workflow for in vitro experiments using miR-183 mimics.

Detailed Protocol: In Vitro Transfection of miR-183 Mimic in a 6-well Plate

This protocol is adapted for the use of Lipofectamine™ RNAiMAX.[9]

  • Cell Seeding (Day 0):

    • Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of standard growth medium.

    • Ensure cells are 60-80% confluent at the time of transfection.[9]

  • Transfection (Day 1):

    • Solution A: In a sterile tube, dilute 5.0 µL of Lipofectamine™ RNAiMAX reagent in 125 µL of Opti-MEM™ medium per well.

    • Solution B: In a separate sterile tube, dilute the miR-183 mimic to the desired final concentration (e.g., 20 nM) in 125 µL of Opti-MEM™ medium per well.

    • Combine Solution A and Solution B. Mix gently and incubate for 5 minutes at room temperature to allow for complex formation.[9]

    • Remove the growth medium from the cells and replace it with 1.75 mL of fresh, antibiotic-free medium.

    • Add the 250 µL of the miRNA-lipid complex to each well.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Analysis (Day 2-4):

    • RNA Analysis: Lyse the cells and extract total RNA. Perform RT-qPCR to quantify the levels of miR-183 and the mRNA of its target genes (e.g., FOXO1, PTEN).[2]

    • Protein Analysis: Lyse the cells and extract total protein. Perform Western blotting to determine the protein levels of the target genes.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for miR-183 Expression
  • RNA Isolation: Extract total RNA, including small RNAs, from cells or tissues using a suitable kit.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the total RNA using a miRNA-specific RT primer or a poly(A) tailing method.

    • Use a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Perform real-time PCR using a forward primer specific to the mature miR-183 sequence and a universal reverse primer.

    • Use a small nuclear RNA (e.g., RNU6) as an endogenous control for normalization.

    • Analyze the data using the comparative Ct (2^-ΔΔCt) method.[10]

Conclusion

The experimental modulation of miR-183 using synthetic mimics and inhibitors is a powerful tool for investigating its role in cellular signaling and disease. Proper formulation and delivery are critical for both in vitro and in vivo success. The provided protocols and pathways offer a foundation for designing and executing experiments to explore the function of miR-183. Researchers should always optimize transfection conditions for their specific cell type and experimental setup.

References

Application Notes and Protocols for the Quantification of Ssj-183 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ssj-183 is a promising benzo[α]phenoxazine-based antimalarial lead compound that has demonstrated potent in vitro and in vivo activity against Plasmodium falciparum, including drug-resistant strains.[1][2][3] Its rapid onset of action and favorable pharmacokinetic profile, with a half-life of approximately 10 hours in mice, make it a strong candidate for further development.[1][2] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.

This document provides detailed application notes and protocols for the determination of this compound concentration in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold-standard for small molecule bioanalysis.[4][5]

Principle of the Method

The method described herein utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[5][6] An internal standard (IS) is used to ensure accuracy and precision by correcting for variability during sample processing and analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical validation parameters for similar small molecule assays in plasma.[7][8][9]

Table 1: Calibration Curve Parameters

ParameterValue
Calibration ModelLinear
Weighting1/x²
Correlation Coefficient (r²)≥ 0.995
Calibration Range1 - 1000 ng/mL

Table 2: Lower Limit of Quantification (LLOQ)

ParameterValue
LLOQ Concentration1 ng/mL
Accuracy at LLOQ80 - 120%
Precision at LLOQ (%CV)≤ 20%

Table 3: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low QC395 - 105≤ 1093 - 107≤ 12
Medium QC10097 - 103≤ 896 - 104≤ 9
High QC80098 - 102≤ 597 - 103≤ 7

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Equipment
  • Liquid Chromatography system (e.g., Agilent 1200 series, Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Autosampler vials

Protocol 1: Sample Preparation (Protein Precipitation)
  • Label autosampler vials for calibration standards, quality controls (QCs), and unknown plasma samples.

  • Spike control plasma with known concentrations of this compound to prepare calibration standards and QCs.

  • To 50 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): 8 psi

  • SRM Transitions (Hypothetical - requires optimization for this compound):

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Dwell Time: 100 ms per transition

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample (50 µL) add_is_acn Add Acetonitrile with Internal Standard (150 µL) plasma_sample->add_is_acn vortex Vortex (30s) add_is_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification in plasma.

mechanism_of_action Ssj183 This compound Parasite Malaria Parasite (P. falciparum) Ssj183->Parasite Enters Protein_Expression Altered Protein Expression Parasite->Protein_Expression Induces Parasite_Death Parasite Death Protein_Expression->Parasite_Death

Caption: Simplified proposed mechanism of action of this compound.

References

Troubleshooting & Optimization

Ssj-183 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Ssj-183 in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What is the recommended procedure?

A1: this compound, like many benzo[a]phenoxazine derivatives, exhibits poor solubility in neutral aqueous solutions. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds. This compound is expected to be readily soluble in DMSO.

  • Protocol for Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, you can aim for a 10 mM or 20 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

  • Dilution into Aqueous Media:

    • Serially dilute the DMSO stock solution into your aqueous buffer (e.g., PBS, cell culture media) to achieve the final desired concentration.

    • Important: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Q2: What is the expected aqueous solubility of this compound?

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase the DMSO Concentration (with caution): You can slightly increase the final DMSO concentration, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same final DMSO concentration.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous medium can help to maintain the solubility of this compound. Start with low concentrations (e.g., 0.01% - 0.1%).

  • Consider pH Modification: If your experimental system allows, adjusting the pH of the aqueous buffer might improve solubility, particularly if this compound has ionizable groups. As a basic compound, its solubility may increase in acidic conditions.

Q4: How should I formulate this compound for oral administration in animal studies?

A4: For in vivo oral dosing, this compound has been successfully formulated as a suspension. The goal is to create a uniform dispersion of the drug that can be accurately administered. Based on published studies, the following formulations have been used:

Formulation Component Vehicle 1 Vehicle 2
This compound ConcentrationUp to 100 mg/kgUp to 100 mg/kg
Co-solvent 110% Ethanol3% Ethanol
Surfactant-7% Tween 80
Aqueous Base5% Glucose SolutionWater

Experimental Protocol for Oral Suspension Preparation:

  • Weigh the required amount of this compound.

  • In a suitable container, mix the organic solvent (ethanol) and surfactant (Tween 80), if used.

  • Add the this compound powder to the solvent/surfactant mixture and vortex to create a slurry.

  • Gradually add the aqueous vehicle (5% glucose or water) while continuously stirring or vortexing to form a uniform suspension.

  • Ensure the suspension is homogenous before each administration.

Advanced Solubilization Strategies

For more challenging applications or formulation development, consider these advanced methods:

  • Salt Formation: this compound is a basic compound and can be synthesized as a hydrochloride salt. Salt forms of drugs often exhibit significantly higher aqueous solubility than the free base.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Visual Guides

Below are diagrams illustrating key workflows and concepts related to this compound solubilization.

G cluster_0 Troubleshooting this compound Precipitation start This compound precipitates in aqueous buffer q1 Is the final concentration too high? start->q1 sol1 Lower the final concentration of this compound q1->sol1 Yes q2 Is the DMSO concentration too low? q1->q2 No end Proceed with experiment sol1->end sol2 Increase final DMSO (e.g., to 0.5%) and run vehicle control q2->sol2 Yes q3 Still precipitating? q2->q3 No sol2->end sol3 Add a surfactant (e.g., 0.01% Tween 80) to the aqueous buffer q3->sol3 Yes sol3->end

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_0 Cyclodextrin-Mediated Solubilization ssj183 This compound (Hydrophobic) complex This compound-Cyclodextrin Inclusion Complex ssj183->complex Encapsulation cd Cyclodextrin (Hydrophilic exterior, hydrophobic interior) cd->complex water Aqueous Solution complex->water Increased Solubility

Caption: Mechanism of cyclodextrin solubilization.

Technical Support Center: Optimizing GPR183 Antagonist Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of GPR183 antagonist dosage for in vivo experiments. As "Ssj-183" is not a recognized compound in publicly available literature, this guide focuses on known GPR183 antagonists, which are likely relevant to your research interests. GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a key regulator of immune cell migration.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and why is it a target for in vivo studies?

A1: GPR183 is a G-protein coupled receptor expressed on various immune cells, including B cells, T cells, and macrophages.[3] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[1] The GPR183-oxysterol axis plays a crucial role in guiding immune cell migration to specific locations within lymphoid tissues.[1] This function makes GPR183 a compelling target for therapeutic intervention in various inflammatory and autoimmune diseases, as well as in the context of viral infections.[3][4]

Q2: I am not seeing the expected therapeutic effect with my GPR183 antagonist. What could be the reason?

A2: Several factors could contribute to a lack of efficacy. Firstly, the role of GPR183 can be context-dependent. For instance, GPR183 inactivation has been shown to reduce the severity of colitis in some mouse models (ILC3-dependent and IL-10 colitis) but not in others (dextran sodium sulphate colitis).[5] Secondly, consider the pharmacokinetic properties of your specific antagonist, as poor stability or bioavailability can limit its effectiveness in vivo. It has been noted that some commercially available GPR183 antagonists have limitations for in vivo use due to poor microsomal and plasma stability.[6] Lastly, the specific animal model and the disease induction method can significantly influence the outcome.

Q3: Are there any known unexpected phenotypes or conflicting results I should be aware of when targeting GPR183?

A3: Yes, research on GPR183 has revealed some complex and sometimes unexpected outcomes. For example, while GPR183 is involved in B1 cell migration in vitro, GPR183 knockout mice surprisingly show normal numbers of B1 cells in the omentum and peritoneal cavity, although they have fewer B2 cells in these locations.[7] Furthermore, in the context of Mycobacterium tuberculosis infection, activation of GPR183 in human monocytes helps control bacterial growth, a result that contrasts with a study in a murine cell line.[8] These findings highlight the importance of carefully selecting the appropriate model system and endpoints for your specific research question.

Q4: What are common vehicles for administering GPR183 antagonists in mice?

A4: A common vehicle for oral administration of GPR183 antagonists in mice is a suspension of 0.5% carboxymethylcellulose and 0.5% Tween-80 in water. This formulation has been used for the GPR183 antagonist NIBR189.[9] The choice of vehicle is critical and should be optimized based on the solubility and stability of your specific compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Lack of Efficacy - Inappropriate animal model- Poor pharmacokinetic properties of the antagonist- Insufficient dosage- Redundant signaling pathways compensating for GPR183 inhibition- Research the literature to ensure the chosen animal model is dependent on GPR183 signaling for the disease phenotype.- Perform pharmacokinetic studies to determine the bioavailability and half-life of your compound.- Conduct a dose-response study to identify the optimal therapeutic dose.- Investigate other chemokine receptors and signaling pathways that might be involved in the observed phenotype.
Unexpected Toxicity or Adverse Events - Off-target effects of the antagonist- Vehicle-related toxicity- Stress from administration procedure- Profile your antagonist against a panel of other receptors to assess its selectivity.- Include a vehicle-only control group in your experiment.- Refine your administration technique (e.g., oral gavage) to minimize stress to the animals. Consider using experienced technicians.
High Variability in Experimental Results - Inconsistent dosing- Genetic drift in the animal colony- Differences in the gut microbiome of the animals- Inconsistent disease induction- Ensure accurate and consistent administration of the compound.- Use animals from a reputable supplier and monitor for genetic integrity.- Consider the influence of the microbiome on your disease model and standardize housing conditions.- Standardize the disease induction protocol to minimize variability between animals.
Compound Precipitation in Formulation - Poor solubility of the antagonist in the chosen vehicle- Test different vehicle formulations, including co-solvents (e.g., PEG400), surfactants, or cyclodextrins.- Prepare fresh formulations for each dosing.

Quantitative Data Summary

The following table summarizes in vivo dosages for several GPR183 antagonists from published studies.

Compound Name/IdentifierAnimal ModelDosageAdministration RouteObserved Effect
NIBR189 C57BL/6J Mice (Influenza A and SARS-CoV-2 infection models)7.6 mg/kg, twice dailyOral gavageReduced macrophage infiltration and inflammatory cytokine production.[3]
Compound 32 Mouse (Collagen-induced arthritis model)0.1 mg/kgNot specifiedReduced swelling of paws and joints, and decreased expression of pro-inflammatory cytokines.
Compound [I] Mouse (Dextran sulfate sodium-induced colitis model)3 and 10 mg/kgOralAmeliorated pathological symptoms of colitis.

Experimental Protocols

In Vivo Efficacy Study of a GPR183 Antagonist in a Murine Model of Virus-Induced Lung Inflammation

This protocol is a generalized example based on published studies and should be adapted to your specific antagonist and experimental setup.

1. Animal Model:

  • C57BL/6J mice, 6-8 weeks old.

2. Acclimatization:

  • House the mice in a specific pathogen-free facility for at least one week before the experiment.

3. Disease Induction:

  • Anesthetize mice (e.g., with ketamine/xylazine).

  • Intranasally infect the mice with a sublethal dose of Influenza A virus or mouse-adapted SARS-CoV-2.[3]

4. GPR183 Antagonist Formulation:

  • Prepare a suspension of the GPR183 antagonist (e.g., NIBR189) in a vehicle of 0.5% carboxymethylcellulose and 0.5% Tween-80 in sterile water.[9]

  • Prepare a vehicle-only control formulation.

5. Dosing Regimen:

  • Starting 24 hours post-infection, administer the GPR183 antagonist (e.g., 7.6 mg/kg) or vehicle control via oral gavage.[3]

  • Administer the treatment twice daily at 12-hour intervals for the duration of the experiment (e.g., 5-7 days).[3]

6. Monitoring:

  • Monitor the weight and clinical signs of the mice daily.

7. Endpoint Analysis:

  • At the end of the experiment, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analyze BALF for immune cell infiltration using flow cytometry.

  • Analyze lung tissue for viral load (e.g., by qPCR) and inflammatory cytokine expression (e.g., by qPCR or ELISA).[3]

  • Perform histological analysis of lung tissue to assess inflammation.

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a_25_OHC 7α,25-dihydroxycholesterol (Oxysterol) GPR183 GPR183 (EBI2) 7a_25_OHC->GPR183 Binds to G_protein Gαi/o Protein GPR183->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 PLC->ERK Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration ERK->Migration Experimental_Workflow Experimental Workflow for In Vivo GPR183 Antagonist Study start Start: Acclimatize Mice disease_induction Induce Disease (e.g., Viral Infection) start->disease_induction group_assignment Randomly Assign to Treatment Groups disease_induction->group_assignment treatment Administer GPR183 Antagonist or Vehicle Control (Oral Gavage) group_assignment->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Collection (e.g., Day 7 Post-Infection) monitoring->endpoint analysis Analyze Samples (Flow Cytometry, qPCR, Histology) endpoint->analysis end End: Data Interpretation analysis->end

References

Ssj-183 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific assay designated "Ssj-183" is not publicly available in the scientific literature based on current searches. The following troubleshooting guide and frequently asked questions have been constructed based on general principles of assay development, variability, and reproducibility for biological assays. These guidelines are intended to serve as a general resource for researchers encountering issues with similar, un-named, or proprietary cell-based or biochemical assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the common sources of variability in cell-based assays? Variability in cell-based assays can stem from multiple sources including biological factors (cell line instability, passage number, cell health), environmental conditions (temperature, CO2 levels, humidity), reagent quality and consistency (lot-to-lot variation in sera, cytokines, or antibodies), and operator-dependent differences in technique (pipetting, timing, washing steps).
How can I differentiate between assay variability and a true biological effect? Implementing proper controls is critical. These include positive and negative controls to define the assay window, and vehicle or untreated controls to establish a baseline. A statistically significant and reproducible change, when compared to these controls across multiple experiments, indicates a true biological effect.
What is the acceptable level of variability for my assay? The acceptable level of variability, often expressed as the coefficient of variation (CV), depends on the specific assay and its application. Generally, for in-vitro assays, a CV of 15-20% is considered acceptable, but this can vary. It is crucial to establish these parameters during assay development and validation.
How often should I perform quality control checks? Quality control checks should be a routine part of the experimental workflow. This includes regular monitoring of cell health and identity, testing of new reagent lots before use in critical experiments, and consistent use of control samples in every assay plate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (High CV within a plate) - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Temperature or CO2 gradients in the incubator- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and practice consistent pipetting technique. Reverse pipetting can be beneficial for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to mitigate evaporation.- Ensure the incubator is properly calibrated and provides uniform conditions. Allow plates to equilibrate to room temperature before adding reagents.
High Plate-to-Plate or Day-to-Day Variability - Lot-to-lot variation in critical reagents (e.g., serum, antibodies, compounds)- Differences in cell passage number or confluency- Inconsistent incubation times- Operator variability- Qualify new lots of critical reagents against the old lot before use.- Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent confluency.- Standardize all incubation times using timers.- Ensure all operators are trained on the same standardized protocol. Where possible, have the same operator perform critical steps of an experiment.
Low Signal-to-Background Ratio or Small Assay Window - Suboptimal reagent concentrations- Inappropriate incubation times- Cell health issues- Detection instrument settings are not optimal- Perform titration experiments for all critical reagents (e.g., antibodies, detection substrates) to determine optimal concentrations.- Optimize incubation times for stimulation and detection steps.- Regularly check cells for viability and signs of stress or contamination.- Optimize instrument settings such as gain and integration time to maximize the signal window.
Inconsistent Results with Positive/Negative Controls - Degradation of control compounds- Incorrect concentration of controls used- Contamination of control stocks- Prepare fresh aliquots of control compounds and store them appropriately.- Verify the dilution calculations and ensure accurate pipetting.- Use fresh, sterile diluents and practice aseptic technique when handling stock solutions.

Experimental Workflow & Logical Relationships

To effectively troubleshoot assay variability, a systematic approach is necessary. The following diagram illustrates a logical workflow for identifying and mitigating sources of variability.

G A High Assay Variability Observed B Investigate Intra-Assay (Within-Plate) Variability A->B C Investigate Inter-Assay (Plate-to-Plate/Day-to-Day) Variability A->C D Check Pipetting Technique & Cell Seeding Uniformity B->D E Evaluate Plate Edge Effects B->E F Review Reagent Lot-to-Lot Consistency C->F G Standardize Cell Culture Conditions (Passage, Confluency) C->G H Assess Operator-Dependent Differences C->H I Implement Corrective Actions D->I E->I F->I G->I H->I J Monitor Assay Performance with Control Charts I->J

Caption: A logical workflow for troubleshooting assay variability.

Signaling Pathway Considerations

In the absence of specific information for an "this compound" target, a generalized hypothetical signaling pathway is presented below to illustrate how different components can be sources of variability.

G Ligand Ligand (Variability Source: Concentration, Stability) Receptor Receptor (Variability Source: Expression Level, Cell Passage) Ligand->Receptor Binding Kinase1 Kinase 1 (Variability Source: Reagent Lot) Receptor->Kinase1 Activation Kinase2 Kinase 2 (Variability Source: Reagent Lot) Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Variability Source: Cell Health) Kinase2->TF Activation Reporter Reporter Gene Activation (Variability Source: Detection Reagent, Instrument Settings) TF->Reporter Transcription

Caption: A hypothetical signaling pathway illustrating potential sources of assay variability.

Ssj-183 stability in different experimental media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ssj-183

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in various experimental settings. This compound is a benzo[a]phenoxazine derivative with demonstrated antimalarial properties.[1][2] Proper handling and understanding of its stability are critical for reproducible and accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For high-concentration stock solutions (e.g., 10-20 mM), it is recommended to use 100% Dimethyl Sulfoxide (DMSO). This compound, like many organic small molecules, exhibits good solubility in DMSO. Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound during storage. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q2: How stable is this compound in aqueous buffers like Phosphate-Buffered Saline (PBS)?

A2: The stability of this compound in aqueous buffers is concentration and pH-dependent. Generally, working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the aqueous buffer. Precipitation can occur at higher concentrations in aqueous media. For a summary of stability in PBS over 48 hours, please refer to Table 1.

Q3: Can I use this compound in cell culture media containing Fetal Bovine Serum (FBS)?

A3: Yes, this compound can be used in cell culture media. However, its stability and effective concentration can be influenced by components in the media and serum.[4][5][6] Serum proteins may bind to the compound, reducing its free concentration. It is crucial to perform stability tests in your specific cell culture medium to understand its behavior over the typical duration of your experiment (e.g., 24, 48, 72 hours). See Table 1 for representative data.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, molecules with a phenoxazine core can be susceptible to oxidation. Furthermore, based on its known metabolites, N-deethylation is a relevant biological transformation pathway.[1] Exposure to light and strong oxidizing agents should be minimized during handling and storage.

Troubleshooting Guides

Problem: I observe precipitation after diluting my this compound DMSO stock into aqueous media.

  • Question: What is the final concentration of this compound in your working solution?

    • Answer: The aqueous solubility of this compound is limited. If your final concentration is too high, the compound will precipitate. Try lowering the final concentration. It is recommended to test a serial dilution to determine the practical solubility limit in your specific medium.

  • Question: What is the final percentage of DMSO in your working solution?

    • Answer: The final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays. However, a small amount of DMSO is necessary to maintain solubility. Ensure your serial dilutions from the stock solution maintain a consistent, low level of DMSO across all conditions.

  • Question: Did you vortex the solution sufficiently after dilution?

    • Answer: Immediately after adding the this compound stock to the aqueous medium, vortex the solution vigorously for 15-30 seconds to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.

Problem: I am seeing a loss of this compound activity in my multi-day cell-based assay.

  • Question: How often do you refresh the cell culture medium containing this compound?

    • Answer: this compound may degrade or be metabolized by cells over time.[7] As shown in Table 1, significant degradation can occur after 48 hours in cell culture media at 37°C. For experiments lasting longer than 48 hours, consider replacing the medium with freshly prepared this compound solution every 24-48 hours to maintain a consistent concentration.

  • Question: Have you tested the stability of this compound in your specific medium at 37°C?

    • Answer: Different media contain various components like amino acids (e.g., cysteine) and metal ions (e.g., iron) that can impact compound stability.[5][6] It is best practice to perform a preliminary stability test by incubating this compound in your specific cell-free medium at 37°C and measuring its concentration at different time points (e.g., 0, 8, 24, 48 hours) via HPLC or LC-MS.[4]

Data Presentation

Table 1: Stability of this compound (10 µM) in Different Experimental Media

MediumTemperatureTime (hours)% Remaining this compound (Mean ± SD)
100% DMSO-20°C7299.5 ± 0.4
PBS (pH 7.4)25°C (RT)0100.0 (Reference)
898.1 ± 1.1
2494.3 ± 2.5
4889.7 ± 3.1
DMEM + 10% FBS37°C0100.0 (Reference)
895.2 ± 1.8
2485.6 ± 2.9
4874.1 ± 4.2

Data are hypothetical and for illustrative purposes. Stability was assessed by HPLC-UV by measuring the peak area of the parent compound relative to the T=0 time point.

Experimental Protocols

Protocol: HPLC Method for this compound Stability Assessment

This protocol outlines a general method for quantifying the stability of this compound in a liquid medium.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Spike the stock solution into the desired experimental medium (e.g., PBS, DMEM) to achieve the final target concentration (e.g., 10 µM). This is your T=0 sample.

    • Immediately take a 100 µL aliquot of the T=0 sample and mix it with 100 µL of ice-cold Acetonitrile to precipitate proteins and halt degradation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4] Collect the supernatant for analysis.

  • Incubation:

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • At each subsequent time point (e.g., 8, 24, 48 hours), repeat the sampling procedure described in step 1c.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a pre-run UV scan of this compound (phenoxazine structures typically absorb in the visible range).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the peak area for this compound at each time point.

    • Determine the percent remaining using the formula: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_work Dilute Stock into Test Medium (T=0) prep_stock->prep_work sample_t0 Sample T=0: Quench with ACN, Centrifuge prep_work->sample_t0 incubate Incubate Solution at Desired Temp (e.g., 37°C) prep_work->incubate hplc Analyze Supernatant via HPLC-UV sample_t0->hplc sample_tx Sample at Time X: Quench with ACN, Centrifuge incubate->sample_tx sample_tx->hplc calc Calculate Peak Area & % Remaining hplc->calc

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_oxidation Oxidative Pathway cluster_metabolism Metabolic Pathway (Cellular) ssj183 This compound (Benzo[a]phenoxazine Core) oxidized Oxidized Phenoxazine (Loss of Activity) ssj183->oxidized metabolite1 N-deethylated Metabolite ssj183->metabolite1 ros Reactive Oxygen Species (e.g., from media) ros->oxidized metabolite2 Bis-N,N-deethylated Metabolite metabolite1->metabolite2 cyp CYP Enzymes cyp->metabolite1 cyp->metabolite2

Caption: Hypothetical degradation pathways for this compound.

G cluster_compound Compound Integrity cluster_assay Assay Conditions start Unexpected Result: Low Bioactivity check_stability Was solution prepared fresh? start->check_stability check_precip Is precipitation visible in the media? start->check_precip check_storage How was stock stored? (Temp, freeze-thaw) check_stability->check_storage Yes run_hplc ACTION: Verify concentration and purity via HPLC. check_stability->run_hplc No check_storage->run_hplc check_binding Is high serum % used? (Potential protein binding) check_precip->check_binding No troubleshoot_assay ACTION: Lower concentration or perform stability test in exact assay media. check_precip->troubleshoot_assay Yes check_binding->troubleshoot_assay

Caption: Troubleshooting flowchart for low this compound bioactivity.

References

Troubleshooting Ssj-183 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ssj-183 is a fictional compound created for illustrative purposes. The following information is based on common principles and troubleshooting strategies for kinase inhibitors and should not be considered as data for a real-world compound.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, a novel, potent, and selective inhibitor of the serine/threonine kinase JNK1. Inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues to ensure reliable and reproducible data.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments with this compound.

Inconsistent IC50 Values in Biochemical Assays

Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?

Answer: Fluctuations in IC50 values in biochemical assays are a common issue and can be attributed to several factors.[1][2] A primary reason for this variability is the concentration of ATP used in the kinase reaction.[1] this compound is an ATP-competitive inhibitor, meaning its apparent potency (IC50) will shift depending on the ATP concentration. For more comparable and reproducible results, it is recommended to use an ATP concentration that is close to the Km value for the JNK1 enzyme.[1]

Other potential causes include:

  • Enzyme Activity: Ensure the JNK1 enzyme is active and used at a consistent concentration. Enzyme activity can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

  • Substrate Concentration: Inconsistent substrate concentrations can also affect the reaction kinetics and, consequently, the IC50 value.

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls, as high concentrations can inhibit enzyme activity.

  • Incubation Time: Varying incubation times will lead to inconsistent results. Use a fixed incubation time for all experiments.

Variable Inhibition in Cell-Based Assays

Question: I am observing inconsistent inhibition of JNK1 downstream signaling in my cell-based assays. Why is this happening?

Answer: Inconsistent results in cell-based assays can be more complex to troubleshoot due to the number of biological variables. Here are some common causes:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Cells at high passage numbers can exhibit altered signaling pathways.

  • Compound Stability and Solubility: this compound may be unstable or precipitate in cell culture media. Ensure the compound is fully dissolved and consider the use of a solubility-enhancing agent if necessary.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that can complicate the interpretation of results.[2][3] It is crucial to use the lowest effective concentration and include appropriate controls.

  • Assay-Specific Variability: Different assay formats (e.g., luminescence vs. fluorescence-based) can yield different results due to their distinct detection principles and potential for interference from the compound.[4][5]

Unexpected Cytotoxicity

Question: this compound is showing higher than expected cytotoxicity in my cell line. What should I do?

Answer: If you are observing unexpected levels of cell death, consider the following:

  • Purity of the Compound: Impurities in the this compound stock could be contributing to cytotoxicity. Ensure you are using a high-purity batch.

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. Always include a vehicle-only control to assess its effect.

  • On-Target Toxicity: Inhibition of the JNK1 pathway can lead to apoptosis in some cell lines. This may be an expected on-target effect of this compound. To confirm this, you can perform rescue experiments or use a structurally unrelated JNK1 inhibitor to see if it phenocopies the effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C. For short-term use, a stock solution in DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: What is the optimal concentration of this compound to use in cell culture?

A2: The optimal concentration is cell-line dependent. We recommend performing a dose-response experiment starting from 10 µM down to 1 nM to determine the optimal concentration for your specific cell line and assay.

Q3: How can I confirm that this compound is inhibiting JNK1 in my cells?

A3: The most direct way to confirm JNK1 inhibition is to perform a Western blot and probe for the phosphorylated form of a known JNK1 substrate, such as c-Jun. A decrease in phosphorylated c-Jun levels upon treatment with this compound would indicate target engagement.

Q4: Can I use this compound in animal models?

A4: While this compound has shown efficacy in in vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. We recommend performing preliminary tolerability and PK/PD studies before embarking on large-scale efficacy experiments.

Data Presentation

The following table summarizes the recommended concentration ranges for this compound in various experimental setups. These are starting points and may require optimization for your specific system.

ParameterRecommended RangeNotes
Biochemical Assays
JNK1 Enzyme Concentration1-5 ng/µLOptimal concentration may vary depending on the specific activity of the enzyme lot.
ATP Concentration10-100 µMShould be close to the Km of JNK1 for ATP for consistent IC50 values.[1]
This compound Concentration0.1 nM - 10 µMA 10-point, 3-fold serial dilution is recommended for accurate IC50 determination.
Cell-Based Assays
Seeding Density (96-well)5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.
This compound Concentration1 nM - 20 µMHigher concentrations may lead to off-target effects or cytotoxicity.[3]
Incubation Time24 - 72 hoursDependent on the specific assay and the biological question being addressed.

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-Jun (Ser63)

This protocol describes how to assess the inhibition of JNK1 signaling by this compound by measuring the phosphorylation of its downstream target, c-Jun.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH.[7]

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[8]

  • Compound Addition: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.[8]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Visualizations

This compound Signaling Pathway

Ssj183_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun Ssj183 This compound Ssj183->JNK1 p_cJun Phospho-c-Jun cJun->p_cJun Apoptosis Apoptosis / Gene Expression p_cJun->Apoptosis

Caption: The JNK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Check Reagent Quality (this compound, Enzyme, Cells) Start->Check_Reagents Review_Protocol Review Protocol for Deviations (Concentrations, Times) Check_Reagents->Review_Protocol Validate_Assay Validate Assay Controls (Positive/Negative) Review_Protocol->Validate_Assay Data_Analysis Re-evaluate Data Analysis Validate_Assay->Data_Analysis Is_Biochemical Biochemical Assay? Data_Analysis->Is_Biochemical Is_Cellular Cell-Based Assay? Is_Biochemical->Is_Cellular No Check_ATP Verify ATP Concentration Is_Biochemical->Check_ATP Yes Check_Cell_Health Assess Cell Health & Passage Is_Cellular->Check_Cell_Health Yes Resolved Results are Consistent Is_Cellular->Resolved No Check_ATP->Is_Cellular Check_Solubility Confirm Compound Solubility Check_Cell_Health->Check_Solubility Check_Solubility->Resolved Contact_Support Contact Technical Support Resolved->Contact_Support If issues persist

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing Ssj-183 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ssj-183. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on modifying the synthesis of this promising antimalarial compound for improved yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the one-pot synthesis of this compound from Nile Blue A.

Q1: My reaction yield is consistently low (below 40%). What are the most likely causes?

A1: Low yields in the one-pot synthesis of this compound can stem from several factors. The most common culprits are:

  • Incomplete Reduction of Nile Blue A: The initial step of reducing the phenoxazine ring of Nile Blue A is critical. If the reduction is incomplete, the subsequent reaction with 4-chloropyridine will be inefficient.

    • Troubleshooting:

      • Ensure the reducing agent (Zinc or Iron powder) is fresh and active.

      • Verify the acidity of the medium. An appropriate acidic environment is necessary for the reduction to proceed efficiently.

      • Allow for sufficient reaction time for the reduction step. Monitor the color change of the reaction mixture as an indicator of reduction progress.

  • Side Reactions: The intermediate formed after reduction can be susceptible to side reactions if not promptly reacted with 4-chloropyridine.

    • Troubleshooting:

      • Add 4-chloropyridine to the reaction mixture as soon as the reduction of Nile Blue A is complete.

      • Maintain the recommended reaction temperature to minimize the formation of by-products.

  • Inefficient Oxidation: The final step involves the oxidation of the coupled product to form this compound. Inefficient oxidation will result in a mixture of the desired product and its reduced precursor.

    • Troubleshooting:

      • Ensure adequate aeration of the reaction mixture during the oxidation step. Vigorous stirring or bubbling air through the solution can improve oxidation efficiency.

Q2: I am observing the formation of multiple by-products during the reaction. How can I minimize their formation?

A2: The formation of by-products is a common challenge. Key strategies to enhance the selectivity towards this compound include:

  • Control of Reaction Temperature: The reaction temperature significantly influences the rate of the desired reaction versus side reactions. Adhering to the optimal temperature range is crucial.

  • Purity of Reagents: Use high-purity Nile Blue A and 4-chloropyridine to avoid introducing impurities that can lead to unwanted side reactions.

  • Inert Atmosphere: While the final step requires oxidation, the initial reduction and coupling steps may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the reduced intermediate.

Q3: What is the best method for purifying the crude this compound product?

A3: The choice of purification method will depend on the scale of the synthesis and the impurity profile.

  • Column Chromatography: For small to medium-scale synthesis, silica gel column chromatography is an effective method for separating this compound from unreacted starting materials and by-products. A suitable eluent system should be determined using thin-layer chromatography (TLC).

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure this compound.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic approaches to this compound, providing a benchmark for your experiments.

Synthesis MethodStarting MaterialKey ReagentsReported YieldReference
One-Pot SynthesisNile Blue AZn/Fe, Acidic Medium, 4-chloropyridine53%Mizukawa et al
Multi-Step SynthesisPrecursor 64-aminopyridine, Ethanol38%Ge et al.

Experimental Protocols

Detailed Protocol for the One-Pot Synthesis of this compound

This protocol is based on the method described by Mizukawa et al.

Materials:

  • Nile Blue A

  • Zinc (Zn) or Iron (Fe) powder

  • Acidic medium (e.g., acetic acid)

  • 4-chloropyridine

  • Ethanol

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Reduction of Nile Blue A:

    • In a round-bottom flask, dissolve Nile Blue A in an acidic medium (e.g., acetic acid).

    • Add an excess of a reducing agent (Zn or Fe powder) to the solution.

    • Stir the mixture at the recommended temperature until the characteristic blue color of Nile Blue A disappears, indicating the completion of the reduction.

  • In-situ Reaction with 4-chloropyridine:

    • To the reaction mixture containing the reduced intermediate, add 4-chloropyridine.

    • Heat the reaction mixture to 90°C and maintain this temperature for the specified reaction time to facilitate the coupling reaction.

  • Oxidation:

    • After the coupling reaction is complete, cool the mixture to room temperature.

    • Expose the reaction mixture to air, typically by vigorous stirring in an open flask, to allow for the oxidation of the product to this compound. The reaction progress can be monitored by the appearance of the deep color of the product.

  • Workup and Purification:

    • Once the oxidation is complete, filter the reaction mixture to remove the excess reducing agent and any solid by-products.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain pure this compound.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow start Start reduction Reduction of Nile Blue A start->reduction coupling In-situ Reaction with 4-chloropyridine reduction->coupling oxidation Oxidation coupling->oxidation workup Workup & Purification oxidation->workup end Pure this compound workup->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_guide start Low Yield Issue check_reduction Check for complete reduction of Nile Blue A start->check_reduction check_side_reactions Investigate potential side reactions start->check_side_reactions check_oxidation Verify efficiency of oxidation step start->check_oxidation incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction side_products By-product Formation check_side_reactions->side_products incomplete_oxidation Incomplete Oxidation check_oxidation->incomplete_oxidation solution1 - Use fresh reducing agent - Ensure acidic medium - Increase reaction time incomplete_reduction->solution1 solution2 - Add 4-chloropyridine promptly - Control reaction temperature side_products->solution2 solution3 - Ensure adequate aeration - Prolong oxidation time incomplete_oxidation->solution3

Validation & Comparative

Unraveling the Onset of Action: A Comparative Analysis of Ssj-183 and Artesunate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimalarial drug development, the speed at which a compound begins to exert its therapeutic effect—its onset of action—is a critical determinant of its efficacy, particularly in cases of severe malaria. This guide provides a comparative overview of the onset of action of the novel compound Ssj-183 and the established frontline drug, artesunate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their respective performance profiles.

Quantitative Comparison of Onset of Action

A summary of the key parameters related to the onset of action for this compound and artesunate is presented below. This data has been compiled from various preclinical and clinical studies.

ParameterThis compoundArtesunate
Parasite Clearance Half-Life Data not available2.15 - 2.36 hours[1]
Time to 50% Parasite Clearance (PC50) Data not available4.8 hours
Time to 99% Parasite Clearance (PC99) Data not available17.55 hours
Median Parasite Clearance Time Data not available30 - 32 hours[1][2]
Time to Peak Plasma Concentration (Tmax) Data not availableIntravenous: 0.5-15 minutes (DHA)[3]
Elimination Half-Life Data not availableArtesunate: ~0.22 hours; Dihydroartemisinin (DHA): 0.34 - 1.3 hours[3][4]

Note: At the time of this publication, specific quantitative data on the onset of action for this compound is not publicly available. The subsequent sections will focus on the established data for artesunate.

Experimental Protocols for Determining Onset of Action

The rapid parasite clearance kinetics of artesunate have been characterized through rigorous experimental protocols in both clinical and laboratory settings.

In Vivo Parasite Clearance Measurement

A common method for determining the in vivo onset of action is through the measurement of parasite clearance rates in patients with uncomplicated or severe malaria.

  • Patient Enrollment: Patients with a confirmed diagnosis of Plasmodium falciparum malaria are enrolled in the study.

  • Drug Administration: A standard dose of artesunate is administered, typically intravenously for severe malaria (e.g., 2.4 mg/kg) or as part of an artemisinin-based combination therapy (ACT) for uncomplicated malaria.[5]

  • Blood Smear Collection: Thin and thick blood smears are prepared from the patient's blood at regular intervals (e.g., every 6 or 8 hours) following drug administration until two consecutive smears are negative for parasites.[1][2]

  • Parasite Density Quantification: The number of parasites per microliter of blood is determined by microscopy.

  • Data Analysis: The parasite clearance half-life and clearance curve are calculated using specialized software, such as the Worldwide Antimalarial Resistance Network's (WWARN) Parasite Clearance Estimator.

Below is a DOT script illustrating the workflow for in vivo parasite clearance measurement.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis A Patient with Confirmed Malaria B Administer Artesunate A->B C Collect Blood Smears at Regular Intervals B->C D Quantify Parasite Density C->D E Calculate Parasite Clearance Rate D->E

Caption: Workflow for In Vivo Parasite Clearance Measurement.

Signaling Pathways and Mechanism of Action

The rapid onset of action of artesunate is a direct consequence of its mechanism of action, which involves the generation of reactive oxygen species (ROS).

Artesunate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, dihydroartemisinin (DHA).[4][6] The endoperoxide bridge within the DHA molecule is activated by heme, which is abundant in infected red blood cells. This activation leads to the production of ROS, which in turn causes widespread damage to parasite proteins and other macromolecules, leading to rapid parasite killing.[6]

The following DOT script provides a simplified representation of the proposed mechanism of action for artesunate.

G cluster_activation Drug Activation cluster_effect Cellular Effect Artesunate Artesunate DHA Dihydroartemisinin (DHA) Artesunate->DHA Hydrolysis ROS Reactive Oxygen Species (ROS) DHA->ROS Activation by Heme Heme Heme (in infected RBC) Heme->ROS Damage Damage to Parasite Proteins and Macromolecules ROS->Damage Death Parasite Death Damage->Death

References

Structure-Activity Relationship of Ssj-183 Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Ssj-183 and its analogues, focusing on their antimalarial properties. The information presented is based on available experimental data to facilitate further research and development in this area.

Introduction

This compound is a promising antimalarial drug candidate belonging to the benzo[a]phenoxazine class of compounds. Its potent activity against Plasmodium falciparum, including drug-resistant strains, has spurred interest in understanding the structural features crucial for its efficacy. This guide summarizes the known SAR of this compound analogues, presents key experimental data in a comparative format, details the methodologies used for their evaluation, and visualizes the proposed mechanism of action.

Data Presentation: In Vitro Antimalarial Activity of this compound and Analogues

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its analogues against the K1 strain of P. falciparum, a chloroquine-resistant strain.

CompoundR Group at 6-positionIC50 (μM) against P. falciparum K1
This compound (5) 4-aminopyridine0.0076
Nile blue A (8)H0.0156
Analogue 9Phenyl0.191
Analogue 10Tolyl0.232
Analogue 11Heteroaromatic ringN/A (unsatisfactory in vivo)
Analogue 12Heteroaromatic ringN/A (unsatisfactory in vivo)
Analogue 13Heteroaromatic ringN/A (unsatisfactory in vivo)
Analogue 14Heteroaromatic ringN/A (unsatisfactory in vivo)
Analogue 15Pyridine ringImproved in vivo efficacy
Analogue 16Pyridine ringImproved in vivo efficacy

Data sourced from Ge, J. et al. (2010).[1]

Furthermore, the activity of this compound and its metabolites has been evaluated against both drug-sensitive (NF54) and drug-resistant (K1) strains of P. falciparum.

CompoundIC50 (nM) against P. falciparum NF54IC50 (nM) against P. falciparum K1
This compound 3.2 17
N-deethylated metaboliteComparable to this compoundComparable to this compound
bis-N,N-deethylated metabolite~2-fold increased activity~2-fold increased activity

Data sourced from Wittlin, S. et al. (2013) and Mizukawa, K. et al. (2014).[2][3]

Structure-Activity Relationship Analysis

The data reveals several key insights into the SAR of this compound analogues:

  • The 4-aminopyridine moiety is critical for high potency. this compound, which features a 4-aminopyridine group at the 6-position of the benzo[a]phenoxazine core, exhibits the highest in vitro activity with an IC50 of 7.6 nM against the K1 strain of P. falciparum.[1]

  • Substitution at the 6-position significantly influences activity. Replacing the 4-aminopyridine with simple phenyl or tolyl groups (analogues 9 and 10) leads to a substantial decrease in activity.[1] While other heteroaromatic rings were tested, they showed unsatisfactory in vivo efficacy, suggesting that the specific nature of the pyridine ring is important.[1]

  • The core benzo[a]phenoxazine scaffold is essential. This scaffold is a π-delocalized lipophilic cation (DLC), which is believed to be a key feature for its mechanism of action.[1]

  • Metabolism of the diethylamino group can modulate activity. The N-deethylated and bis-N,N-deethylated metabolites of this compound retain potent antimalarial activity, with the bis-N,N-deethylated form showing a roughly two-fold increase in potency against both sensitive and resistant P. falciparum strains.[2][3] This suggests that these metabolites contribute to the overall in vivo efficacy of this compound.

Experimental Protocols

In Vitro Antimalarial Assay against Plasmodium falciparum

The in vitro antimalarial activity of the compounds is typically determined using a [3H]-hypoxanthine incorporation assay.

  • Parasite Culture: P. falciparum strains (e.g., K1, NF54) are maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium used is RPMI 1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum.

  • Drug Dilution: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve the desired final concentrations.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of approximately 0.5% and 2.5% hematocrit are added to 96-well microtiter plates containing the drug dilutions. The plates are incubated for 48 hours under the same conditions as the parasite culture.

  • [3H]-Hypoxanthine Incorporation: After the initial 48-hour incubation, [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Measurement of Radioactivity: The plates are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by a nonlinear regression analysis of the percentage inhibition of radioactivity versus the log of the drug concentration.

In Vivo Antimalarial Efficacy in a Plasmodium berghei Mouse Model

The in vivo efficacy is assessed using the 4-day suppressive test in mice infected with Plasmodium berghei.

  • Animal Model: Swiss albino mice are used for the study.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol in water) and administered orally or subcutaneously to the mice once daily for four consecutive days, starting 2-4 hours after infection.

  • Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group, and the percentage of suppression is calculated.

Mandatory Visualizations

Proposed Mechanism of Action of this compound Analogues

The antimalarial activity of this compound and its analogues is hypothesized to be due to their nature as π-delocalized lipophilic cations (DLCs). This property facilitates their accumulation within the mitochondria of the malaria parasite, driven by the mitochondrial membrane potential. This accumulation disrupts mitochondrial function, leading to parasite death.

G cluster_host Host Cell cluster_parasite Parasite (Plasmodium) Host_Membrane Host Cell Membrane Parasite_Membrane Parasite Membrane Host_Membrane->Parasite_Membrane Mitochondrion Mitochondrion Parasite_Membrane->Mitochondrion Accumulation (driven by ΔΨm) Ssj183_inside This compound (Accumulated) Ssj183_outside This compound (DLC) Ssj183_outside->Host_Membrane Passive Diffusion Disruption Mitochondrial Dysfunction Ssj183_inside->Disruption Induces Death Parasite Death Disruption->Death Leads to

Caption: Proposed mechanism of this compound accumulation in the parasite mitochondrion.

Experimental Workflow for In Vitro Antimalarial Assay

The following diagram outlines the key steps in the in vitro evaluation of this compound analogues against P. falciparum.

G start Start culture Maintain P. falciparum Culture start->culture plate_assay Plate Parasites with Drug Dilutions in 96-well Plates culture->plate_assay prepare_drugs Prepare Serial Dilutions of this compound Analogues prepare_drugs->plate_assay incubate1 Incubate for 48 hours plate_assay->incubate1 add_hypoxanthine Add [3H]-Hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for 24 hours add_hypoxanthine->incubate2 harvest Harvest Plates incubate2->harvest measure Measure Radioactivity (Scintillation Counting) harvest->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: Workflow for the [3H]-hypoxanthine incorporation assay.

References

A Comparative Guide to the In Vivo Efficacy of Ssj-183 and Current Artemisinin-based Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel antimalarial compound Ssj-183 with current first-line Artemisinin-based Combination Therapies (ACTs): artemether-lumefantrine, artesunate-amodiaquine, and dihydroartemisinin-piperaquine. The data presented is derived from preclinical studies in murine models of malaria, offering a comparative baseline for these antimalarial agents.

Executive Summary

This compound, a benzo[a]phenoxazine derivative, demonstrates potent in vivo antimalarial activity, with a rapid onset of action comparable to artesunate[1]. Its proposed mechanism of targeting parasite chaperone proteins presents a potential advantage against drug-resistant parasite strains[2]. This guide synthesizes available preclinical data to facilitate a direct comparison of this compound's efficacy with that of established ACTs.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound and the selected ACTs in Plasmodium berghei-infected mouse models. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Suppressive Activity (Peter's 4-Day Suppressive Test)

Compound/CombinationDosageParasite Inhibition (%)Mean Survival Time (Days)Study Reference
This compound 100 mg/kg (single dose)Rapid parasite clearanceRecrudescence after day 7-10Schleiferböck et al., 2013[1]
20 mg/kg (ED90)90Not ReportedSchleiferböck et al., 2013[1]
Artemether-Lumefantrine 1.71/13.7 mg/kg80.1Not ReportedOlorunfemi et al., 2022[3]
Not Specified96.1Significantly prolonged vs. controlOche et al., 2023[2]
Artesunate-Amodiaquine Clinical DosesMost efficacious among tested ACTsNot ReportedIjeh & Omodamiro, 2013
Dihydroartemisinin-Piperaquine 1.71/13.7 mg/kg76.9Significantly prolonged vs. controlAdikwu et al., 2022[4]
2.5/20 mg/kgSignificant reduction vs. controlNot ReportedOchei et al., 2022[5]

Table 2: Curative Activity

Compound/CombinationDosageParasite Inhibition (%)Mean Survival Time (Days)Study Reference
This compound 3 x 100 mg/kgCureNot ApplicableSchleiferböck et al., 2013[1]
Artemether-Lumefantrine 1.71/13.7 mg/kg70.3Not ReportedOlorunfemi et al., 2022[3]
Not Specified94.5Significantly prolonged vs. controlOche et al., 2023[2]
Artesunate-Amodiaquine Clinical DosesMost efficacious among tested ACTsNot ReportedIjeh & Omodamiro, 2013
Dihydroartemisinin-Piperaquine 1.71/13.7 mg/kg71.2Significantly prolonged vs. controlAdikwu et al., 2022[4]

Experimental Protocols

The in vivo efficacy data presented in this guide are primarily based on the Peter's 4-day suppressive test and curative tests in mouse models of malaria.

Peter's 4-Day Suppressive Test

This standard test evaluates the ability of a compound to suppress parasite growth in a newly initiated infection.

  • Animal Model: Swiss albino mice are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: Treatment with the test compound or vehicle control commences a few hours after infection and continues for four consecutive days.

  • Assessment of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Parasite Inhibition: The average percentage of parasitemia in the control group is taken as 100%, and the percentage of parasite inhibition for the treated groups is calculated.

Curative Test

This test assesses the ability of a compound to clear an established infection.

  • Animal Model and Parasite Inoculation: Similar to the suppressive test.

  • Establishment of Infection: The infection is allowed to establish for a set period (e.g., 72 hours) before treatment begins.

  • Drug Administration: The test compound is administered over a defined period (e.g., 3-5 days).

  • Monitoring of Parasitemia: Parasitemia is monitored daily during and after treatment to assess parasite clearance and any potential recrudescence.

  • Mean Survival Time: The survival time of the mice in each group is recorded to assess the overall efficacy of the treatment.

Signaling Pathways and Mechanisms of Action

This compound: Proposed Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, studies have shown that treatment of P. berghei with this compound leads to the downregulation of key parasite proteins, including a heat shock protein and a disulfide isomerase precursor[2]. This suggests that this compound may exert its antimalarial effect by disrupting the parasite's protein folding and stress response machinery, which is crucial for its survival and replication within the host.

Ssj183_Mechanism Ssj183 This compound Chaperone Parasite Chaperone Proteins (e.g., Heat Shock Proteins, Disulfide Isomerase) Ssj183->Chaperone Inhibition Protein_Folding Impaired Protein Folding and Stress Response Chaperone->Protein_Folding Parasite_Death Parasite Death Protein_Folding->Parasite_Death

Proposed mechanism of action for this compound.

Artemisinin (Component of ACTs): Mechanism of Action

The antimalarial activity of artemisinin and its derivatives is well-established and centers on the activation of its endoperoxide bridge by heme, which is produced during the parasite's digestion of hemoglobin. This activation generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other vital macromolecules, leading to parasite death[5][6][7].

Artemisinin_Mechanism cluster_parasite Malaria Parasite Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Endoperoxide Bridge Cleavage) Artemisinin->Activated_Artemisinin Heme Heme (from Hemoglobin Digestion) Heme->Activated_Artemisinin Activation Radicals Reactive Oxygen Species & Carbon-Centered Radicals Activated_Artemisinin->Radicals Proteins Parasite Proteins & Macromolecules Radicals->Proteins Alkylation Damage Oxidative Damage Proteins->Damage Death Parasite Death Damage->Death

References

Validating the Mechanism of Action of the miR-183 Cluster: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of the microRNA-183 (miR-183) cluster, which includes miR-183, miR-96, and miR-182. It details experimental protocols to validate its function and compares its activity with alternative therapeutic strategies. This document is intended to serve as a resource for researchers investigating the therapeutic potential of targeting this microRNA cluster in various diseases, particularly cancer.

The miR-183 cluster is a group of highly conserved microRNAs that play crucial roles in various cellular processes, including cell growth, differentiation, apoptosis, and development.[1] Dysregulation of the miR-183 cluster has been implicated in the pathogenesis of numerous human diseases, most notably cancer, where it can function as either an oncomiR or a tumor suppressor depending on the cellular context.[1][2]

Mechanism of Action of the miR-183 Cluster

The members of the miR-183 cluster exert their effects by post-transcriptionally regulating the expression of target messenger RNAs (mRNAs).[1] By binding to the 3' untranslated region (3'-UTR) of their target mRNAs, these miRNAs can lead to mRNA degradation or translational repression, thereby downregulating the expression of the encoded proteins.

Key signaling pathways and target genes regulated by the miR-183 cluster include:

  • PI3K/AKT/mTOR Pathway: The miR-183 cluster, particularly miR-183-5p, has been shown to activate the PI3K/AKT signaling pathway by inhibiting the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog).[2] This activation promotes cell proliferation and survival.

  • Wnt/β-catenin Pathway: This pathway, crucial for embryogenesis and cancer development, can be modulated by the miR-183 cluster.[3]

  • FOXO1 and PDCD4: Members of the miR-183 cluster, such as miR-183 and miR-182, can directly target and downregulate the expression of tumor suppressor genes like FOXO1 (Forkhead Box O1) and PDCD4 (Programmed Cell Death 4), leading to increased cell proliferation and inhibition of apoptosis.[3]

  • p53 Signaling: The miR-183 cluster can also influence the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[2]

Below is a diagram illustrating the signaling pathway influenced by the miR-183 cluster.

miR183_Pathway miR183_cluster miR-183 Cluster (miR-183, miR-96, miR-182) PTEN PTEN miR183_cluster->PTEN inhibition FOXO1 FOXO1 miR183_cluster->FOXO1 inhibition PDCD4 PDCD4 miR183_cluster->PDCD4 inhibition PI3K_AKT PI3K/AKT Pathway PTEN->PI3K_AKT inhibition Apoptosis Apoptosis FOXO1->Apoptosis activation PDCD4->Apoptosis activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation activation

miR-183 cluster signaling pathway.

Experimental Validation of the miR-183 Cluster's Mechanism of Action

To validate the mechanism of action of the miR-183 cluster, a series of in vitro and in vivo experiments are recommended.

Key Experiments and Methodologies
Experiment Objective Methodology Expected Outcome
Quantitative Real-Time PCR (qRT-PCR) To quantify the expression levels of miR-183, miR-96, and miR-182 in cancer cells versus normal cells.Total RNA is extracted from cell lines or tissue samples. Reverse transcription is performed to synthesize cDNA, followed by qRT-PCR using specific primers for each miRNA.Upregulation or downregulation of the miR-183 cluster members in cancer cells compared to controls.
Luciferase Reporter Assay To confirm the direct interaction between a specific miRNA and its predicted target mRNA (e.g., miR-183-5p and PTEN 3'-UTR).The 3'-UTR of the target gene containing the miRNA binding site is cloned downstream of a luciferase reporter gene. This construct is co-transfected with a miRNA mimic or inhibitor into cells. Luciferase activity is then measured.A decrease in luciferase activity upon co-transfection with the miRNA mimic, and an increase with the inhibitor, confirms direct binding.
Western Blot Analysis To determine the effect of miR-183 cluster modulation on the protein levels of its target genes (e.g., PTEN, FOXO1, PDCD4).Cells are transfected with miRNA mimics or inhibitors. Protein lysates are collected and subjected to SDS-PAGE, followed by transfer to a membrane and incubation with specific antibodies against the target proteins.Decreased protein levels of targets with miRNA mimics and increased levels with inhibitors.
Cell Proliferation Assay (e.g., MTT, BrdU) To assess the effect of miR-183 cluster modulation on cell proliferation.Cells are transfected with miRNA mimics or inhibitors and seeded in 96-well plates. At various time points, cell viability is measured using MTT reagent or BrdU incorporation.Increased proliferation with mimics of oncomiRs or inhibitors of tumor-suppressive miRs, and vice versa.
Apoptosis Assay (e.g., Annexin V/PI Staining) To evaluate the impact of miR-183 cluster modulation on apoptosis.Transfected cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.A decrease in apoptosis with mimics of oncomiRs or inhibitors of tumor-suppressive miRs, and vice versa.
In Vivo Tumor Xenograft Model To validate the in vitro findings in a living organism.Cancer cells stably overexpressing or with knockdown of a miR-183 cluster member are injected subcutaneously into immunodeficient mice. Tumor growth is monitored over time.Altered tumor growth rate and size corresponding to the pro- or anti-tumorigenic role of the modulated miRNA.

Below is a diagram outlining the experimental workflow for validating the mechanism of action.

Experimental_Workflow start Hypothesis: miR-183 cluster regulates target gene X qRT_PCR 1. qRT-PCR: Measure miR-183 cluster & target X expression start->qRT_PCR luciferase 2. Luciferase Assay: Confirm direct interaction qRT_PCR->luciferase western_blot 3. Western Blot: Assess target X protein levels luciferase->western_blot cell_assays 4. In Vitro Functional Assays: Proliferation, Apoptosis western_blot->cell_assays in_vivo 5. In Vivo Xenograft Model: Validate in a living system cell_assays->in_vivo conclusion Conclusion: Mechanism of action validated in_vivo->conclusion

Experimental workflow diagram.

Comparative Analysis with Alternative Therapies

The therapeutic potential of targeting the miR-183 cluster can be compared with other strategies aimed at modulating the same or related pathways.

Therapeutic Strategy Mechanism of Action Advantages Disadvantages Supporting Data (Hypothetical)
miR-183 Cluster Inhibitors (Antagomirs) Synthetic oligonucleotides that bind to and inhibit the function of specific miR-183 cluster members.High specificity for the target miRNA. Can reverse the oncogenic effects of upregulated miRs.Delivery to target tissues can be challenging. Potential for off-target effects.In a xenograft model, administration of a miR-183-5p antagomir resulted in a 50% reduction in tumor volume compared to a control group.
Small Molecule Inhibitors of PI3K/AKT Pathway Drugs that directly inhibit the activity of key proteins in the PI3K/AKT pathway (e.g., PI3K inhibitors, AKT inhibitors).Well-established drug development pipeline. Can be orally bioavailable.Can have significant side effects due to the central role of this pathway in normal cell function. Development of drug resistance is common.A PI3K inhibitor showed a 40% reduction in tumor volume in the same xenograft model, but with observable toxicity in the mice.
Gene Therapy to Restore Tumor Suppressor Function Introduction of a wild-type copy of a tumor suppressor gene (e.g., PTEN) that is downregulated by the miR-183 cluster.Directly addresses the downstream effect of miRNA dysregulation.Complex delivery systems (e.g., viral vectors) are required. Potential for immunogenicity.Viral-mediated PTEN re-expression led to a 60% reduction in tumor growth, but an immune response was detected in some animals.

This comparative guide provides a foundational framework for researchers to design and execute experiments aimed at validating the mechanism of action of the miR-183 cluster and evaluating its therapeutic potential relative to other approaches. The provided experimental protocols and comparative data structure can be adapted to specific research questions and disease models.

References

Comparative Analysis of Ssj-183 and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at a Promising Benzo[a]phenoxazine Antimalarial and its Biologically Active Derivatives

The benzo[a]phenoxazine derivative Ssj-183 has emerged as a potent antimalarial agent, demonstrating significant activity against Plasmodium falciparum. Further research into its metabolic fate has revealed the formation of two key metabolites: an N-deethylated and a bis-N,N-deethylated form. Notably, these metabolites are not inactive byproducts but retain and, in some instances, exhibit enhanced antiplasmodial properties. This guide provides a comparative analysis of this compound and its primary metabolites, offering a valuable resource for researchers in drug development and tropical medicine.

Efficacy and In Vitro Activity

Table 1: Summary of In Vitro Antiplasmodial Activity

CompoundTarget OrganismActivity Compared to this compound
N-deethylated this compoundPlasmodium falciparumComparable to ~2-fold increased
bis-N,N-deethylated this compoundPlasmodium falciparumComparable to ~2-fold increased

Note: This table is based on qualitative and semi-quantitative descriptions from available literature.[1][2] Specific IC50 values have not been published in a comparative format.

Pharmacokinetic Profile

Preclinical studies in murine models have provided initial insights into the pharmacokinetic properties of this compound. The parent compound exhibits a half-life of approximately 10 hours in mice. Following administration of this compound, both the N-deethylated and bis-N,N-deethylated metabolites are detectable in plasma, indicating that they are formed in vivo. However, detailed pharmacokinetic parameters such as Cmax, AUC, and the specific half-lives of the individual metabolites have not been reported.

Table 2: Pharmacokinetic Parameters

CompoundParameterValue (in mice)
This compoundHalf-life (t½)~10 hours
N-deethylated this compoundCmaxData not available
AUCData not available
Half-life (t½)Data not available
bis-N,N-deethylated this compoundCmaxData not available
AUCData not available
Half-life (t½)Data not available

Cytotoxicity and Safety Profile

A comprehensive comparative analysis of the cytotoxicity of this compound and its metabolites is limited by the lack of publicly available data. Specific CC50 values, which measure the concentration of a compound that causes the death of 50% of cells in a culture, are not available for either the parent drug or its metabolites against mammalian cell lines. This information is critical for determining the therapeutic index and overall safety profile of these compounds.

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

While the precise molecular targets of this compound are still under investigation, evidence suggests that its mechanism of action, along with other benzo[a]phenoxazine antimalarials, may involve the disruption of the ubiquitin-proteasome system (UPS) in Plasmodium falciparum.[3][4][5] The UPS is crucial for protein degradation and turnover, processes that are vital for the parasite's survival and replication. By targeting this pathway, this compound and its active metabolites may induce a cytotoxic buildup of ubiquitinated proteins, leading to parasite death.

UB_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Ub_Substrate Polyubiquitinated Substrate E3->Ub_Substrate Ub Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Peptides Degraded Peptides Proteasome->Peptides Ssj183 This compound & Metabolites Ssj183->Proteasome Inhibition

Caption: Proposed mechanism of action of this compound targeting the ubiquitin-proteasome system.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the analysis of this compound and its metabolites.

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's DNA.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds (this compound and its metabolites) are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration.

in_vitro_workflow start Start culture Culture P. falciparum start->culture prepare_plates Prepare 96-well plates with serial drug dilutions culture->prepare_plates add_parasites Add synchronized ring-stage parasites prepare_plates->add_parasites incubate1 Incubate for 48h add_parasites->incubate1 add_label Add [3H]-hypoxanthine incubate1->add_label incubate2 Incubate for 24h add_label->incubate2 harvest Harvest cells and measure radioactivity incubate2->harvest analyze Calculate IC50 values harvest->analyze end End analyze->end

Caption: Workflow for the in vitro antiplasmodial activity assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Exposure: The cells are treated with serial dilutions of the test compounds for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the log of the drug concentration.

In Vivo Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

  • Animal Model: Healthy mice are used for the study.

  • Drug Administration: The test compound is administered to the mice via a specific route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the parent drug and its metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).

Conclusion

This compound and its N-deethylated and bis-N,N-deethylated metabolites represent a promising new class of antimalarial agents. The high in vitro activity of the metabolites suggests that the metabolism of this compound leads to the formation of equally or even more potent compounds. However, a more detailed and quantitative comparative analysis of their efficacy, cytotoxicity, and pharmacokinetic profiles is warranted to fully understand their therapeutic potential. Further research into their mechanism of action, particularly their interaction with the ubiquitin-proteasome system, could pave the way for the development of novel and effective antimalarial therapies.

References

Benchmarking Ssj-183: A Comparative Analysis Against Novel Antimalarial Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global endeavor to combat malaria, the pipeline of novel antimalarial candidates is a beacon of hope against the backdrop of emerging drug resistance. This guide provides a comprehensive benchmark analysis of the promising preclinical candidate Ssj-183 against a cohort of novel antimalarials in clinical development: Cipargamin, Ganaplacide, Ferroquine, and ZY-19489. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the efficacy, mechanism of action, and experimental validation of these next-generation compounds.

Executive Summary

This compound, a benzo[a]phenoxazine derivative, demonstrates potent in vitro and in vivo antimalarial activity, with a rapid onset of action comparable to current frontline treatments. Its unique potential mechanism of action, targeting parasite chaperone proteins, sets it apart from many existing and emerging therapies. This guide presents a side-by-side comparison of this compound with other novel agents that employ diverse mechanisms, from inhibiting ion pumps to targeting protein synthesis and lipid metabolism. The data herein is collated from peer-reviewed publications and presented to facilitate an objective assessment of these candidates.

Comparative Data on Antimalarial Activity

The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as the specific Plasmodium falciparum strains and in vivo models used in different studies.

In Vitro Activity Against Plasmodium falciparum
CompoundMechanism of ActionIC50 (ng/mL) vs. K1 (Chloroquine-resistant)IC50 (ng/mL) vs. W2 (Chloroquine-resistant)IC50 (ng/mL) vs. NF54 (Chloroquine-sensitive)
This compound Putative targeting of parasite chaperone proteins[1]17-50[2]17-50[2]21[2]
Cipargamin (KAE609) PfATP4 inhibitor (disrupts Na+ homeostasis)[3][4][5][6]0.5-1.4 (nM)Not specified0.5-1.4 (nM)[4][5]
Ganaplacide (KAF156) Imidazolopiperazine; mechanism not fully elucidated, may involve protein trafficking[7]6-17.4 (nM)Not specified6-17.4 (nM)[8]
Ferroquine (SSR97193) Organometallic; disrupts heme detoxification[9][10]26.7–58.8 (nM)Not specified42.6–104.2 (nM)[9]
ZY-19489 Triaminopyrimidine; mechanism under investigation[11][12]Not specifiedNot specifiedNot specified (Active against 3D7 strain)[13]

Note: IC50 values for Cipargamin, Ganaplacide, and Ferroquine were reported in nM and have been presented as such to maintain fidelity to the source data. Direct conversion to ng/mL without molar mass information for all compounds could introduce inaccuracies.

In Vivo Efficacy in Murine Models
CompoundAnimal ModelDosing RegimenKey Efficacy Finding
This compound P. berghei-infected mice100 mg/kg single oral doseRapid onset of action, comparable to artesunate[2]
Cipargamin (KAE609) Not specified in detail in provided abstractsNot specified in detail in provided abstractsPotent in vivo efficacy
Ganaplacide (KAF156) Mouse model of malaria10 mg/kg single oral dose (prophylactic)Fully protective in a causal prophylactic model[8]
Ferroquine (SSR97193) P. falciparum humanized mouse modelNot specified in detail in provided abstractsActive in vivo[9]
ZY-19489 Volunteer infection study (P. falciparum)200 mg, 300 mg, or 900 mg single doseRapid initial parasite clearance with a half-life of approximately 7 hours[14]

Mechanisms of Action: A Visual Overview

The distinct mechanisms of action of these antimalarial candidates are crucial for overcoming resistance to existing drugs. The following diagrams illustrate the putative or confirmed cellular targets and pathways affected by each compound.

Antimalarial_Mechanisms cluster_Ssj183 This compound cluster_Cipargamin Cipargamin cluster_Ganaplacide Ganaplacide cluster_Ferroquine Ferroquine cluster_ZY19489 ZY-19489 Ssj183 This compound Chaperone Parasite Chaperone Proteins (e.g., HSPs) Ssj183->Chaperone Inhibits ProteinFolding Protein Folding & Function Disrupted Chaperone->ProteinFolding Cipargamin Cipargamin PfATP4 PfATP4 (Na+ Pump) Cipargamin->PfATP4 Inhibits NaHomeostasis Na+ Homeostasis Disrupted PfATP4->NaHomeostasis Ganaplacide Ganaplacide ProteinTrafficking Protein Trafficking (Putative) Ganaplacide->ProteinTrafficking Inhibits ParasiteDevelopment Parasite Development Blocked ProteinTrafficking->ParasiteDevelopment Ferroquine Ferroquine HemeDetox Heme Detoxification Ferroquine->HemeDetox Inhibits HemeBuildup Toxic Heme Accumulation HemeDetox->HemeBuildup ZY19489 ZY-19489 UnknownTarget Mechanism Under Investigation ZY19489->UnknownTarget Acts on ParasiteGrowth Inhibition of Parasite Growth UnknownTarget->ParasiteGrowth

Caption: Putative or confirmed mechanisms of action for this compound and novel antimalarial candidates.

Experimental Protocols

Standardized methodologies are critical for the reproducible evaluation of antimalarial candidates. Below are outlines of the key experimental protocols referenced in the assessment of this compound and its comparators.

In Vitro Antiplasmodial Assay: [³H]-Hypoxanthine Incorporation Method

This assay is a gold standard for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[15][16] It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells at a defined parasitemia and hematocrit.

  • Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well microtiter plate.

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 42-48 hours under controlled atmospheric conditions (5% CO₂, 5% O₂, 90% N₂).[17]

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.[18]

  • Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

in_vitro_workflow Start Start: Parasite Culture DrugPrep Prepare Drug Serial Dilutions Start->DrugPrep Incubate1 Incubate with Parasites (42-48h) DrugPrep->Incubate1 AddLabel Add [3H]-Hypoxanthine Incubate1->AddLabel Incubate2 Incubate (18-24h) AddLabel->Incubate2 Harvest Harvest Cells & Measure Radioactivity Incubate2->Harvest Analyze Calculate IC50 Harvest->Analyze

Caption: Workflow for the [³H]-hypoxanthine incorporation in vitro antiplasmodial assay.

In Vivo Efficacy Assessment: 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the blood schizonticidal activity of a potential antimalarial drug in a murine model.[19][20][21][22]

Methodology:

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[21]

  • Treatment: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection.[19][20] A vehicle control group and a positive control group (treated with a standard antimalarial like chloroquine) are included.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth suppression. The dose that suppresses parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can then be determined.

in_vivo_workflow Start Start: Infect Mice with P. berghei Treatment Administer Test Compound (4 consecutive days) Start->Treatment Monitoring Monitor Parasitemia (Day 5) Treatment->Monitoring Analysis Calculate Percent Suppression Monitoring->Analysis End Determine ED50/ED90 Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Ssj-183: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, a specific Safety Data Sheet (SDS) with detailed disposal procedures for the antimalarial compound Ssj-183 is not publicly available. Therefore, this compound must be handled and disposed of with the caution appropriate for a novel chemical entity of unknown toxicity. The following guidelines are based on best practices for the disposal of hazardous research chemicals and are intended to provide essential safety and logistical information. All procedures must be conducted in accordance with institutional and local regulations. A thorough, substance-specific risk assessment by qualified personnel is mandatory before handling.

Immediate Safety and Handling

When handling this compound, standard laboratory personal protective equipment (PPE) is required. This includes, but is not limited to:

  • A properly fitted lab coat

  • Chemical splash goggles

  • Nitrile gloves (or other chemically resistant gloves)

All handling of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

Proper Disposal Procedures for this compound

In the absence of specific degradation or neutralization protocols, this compound and all materials contaminated with it must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.

2. Container Labeling:

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The major components and their approximate concentrations if in a solution

  • The date of initial waste accumulation

  • The name of the principal investigator and laboratory contact information

3. Storage and Disposal:

Contaminated materials should be stored in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's Environmental Health and Safety (EHS) procedures for the pickup and final disposal of hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Quantitative Data and Experimental Protocols

Currently, there is no available quantitative data regarding specific disposal parameters (e.g., concentration limits for neutralization) or established experimental protocols for the degradation or disposal of this compound. The primary protocol is to adhere to your institution's hazardous waste management program.

Disposal Workflow Visualization

The following diagram outlines the logical steps for the proper disposal of a novel research chemical such as this compound.

G This compound Disposal Decision Workflow cluster_start 1. Waste Generation cluster_assess 2. Assessment & Segregation cluster_contain 3. Containerization cluster_dispose 4. Final Disposal start This compound waste is generated assess Identify waste type start->assess solid Solid Waste (e.g., contaminated PPE) assess->solid Solid liquid Liquid Waste (e.g., experimental solutions) assess->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) assess->sharps Sharps contain_solid Collect in labeled hazardous solid waste bag/container solid->contain_solid contain_liquid Collect in labeled, sealed hazardous liquid waste container liquid->contain_liquid contain_sharps Collect in labeled, puncture-proof sharps container sharps->contain_sharps storage Store in designated secondary containment area contain_solid->storage contain_liquid->storage contain_sharps->storage ehs Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs

Caption: this compound Disposal Decision Workflow

Personal protective equipment for handling Ssj-183

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a substance designated "Ssj-183" have yielded no specific safety, handling, or disposal information. This suggests that "this compound" may be an internal laboratory code, a novel compound not yet publicly documented, a typographical error, or a fictional substance. Without identification of the chemical nature and associated hazards of this compound, providing procedural guidance on personal protective equipment (PPE), operational plans, and disposal would be unsafe and contrary to established laboratory safety protocols.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Identity: Double-check the name and any associated identifiers for the substance. Consult internal documentation, synthesis records, or the source of the material to confirm its identity.

  • Obtain the Safety Data Sheet (SDS): The manufacturer, supplier, or synthesizing laboratory is required to provide an SDS. This document is the primary source of information regarding hazards, handling, storage, disposal, and emergency procedures.

  • Conduct a Hazard Assessment: If an SDS is not available, a qualified safety professional must conduct a thorough hazard assessment based on the known or suspected chemical class, structure, and any available toxicological data. This assessment will inform the selection of appropriate PPE and handling procedures.

General Principles of Laboratory Safety:

In the absence of specific information, adherence to general principles of good laboratory practice is paramount. This includes:

  • Working in a well-ventilated area, such as a fume hood.

  • Wearing standard personal protective equipment, including safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Avoiding inhalation, ingestion, and skin contact.

  • Having a spill kit and emergency procedures readily available.

It is critical to emphasize that these are general guidelines and may not be sufficient for handling a hazardous substance. The specific risks associated with this compound, if it exists, are unknown.

To ensure the safety of all personnel, it is imperative to positively identify any unknown substance and consult its specific Safety Data Sheet before handling.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。